Apazone dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.2H2O/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22;;/h7-9,11H,5-6H2,1-4H3;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGYOJUHDRDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13539-59-8 (Parent) | |
| Record name | Apazone dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022634 | |
| Record name | Azapropazone dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22304-30-9 | |
| Record name | Apazone dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022304309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azapropazone dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZONE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF18764H96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apazone Dihydrate: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apazone dihydrate, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) utilized in the management of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2][3] A notable characteristic that distinguishes it from many other NSAIDs is its concomitant uricosuric property, making it a therapeutic option for gout.[1][3][4] This technical guide provides a detailed examination of the core mechanisms of action of this compound, focusing on its dual role as a cyclooxygenase (COX) inhibitor and a uricosuric agent. The information is presented to support further research and drug development efforts in the fields of inflammation and rheumatology.
Core Mechanisms of Action
This compound exerts its therapeutic effects through two primary mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes : As an NSAID, Apazone inhibits the activity of COX enzymes, which are critical in the inflammatory cascade.[1][3] This inhibition reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3] Some evidence suggests that Apazone may exhibit a preferential inhibition of COX-2 over COX-1, which could theoretically lead to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.[1] However, quantitative data to definitively establish this selectivity is limited in publicly available literature.
-
Uricosuric Action : Apazone promotes the renal excretion of uric acid, thereby lowering serum uric acid levels.[4][5] This makes it particularly useful in the treatment of gout, a condition caused by the deposition of urate crystals in the joints due to hyperuricemia.[4] While the precise molecular interactions are not fully elucidated for Apazone, this effect is generally achieved by the inhibition of urate transporters in the proximal tubules of the kidneys.[6][7]
Cyclooxygenase Inhibition and the Arachidonic Acid Pathway
The anti-inflammatory and analgesic effects of Apazone are primarily attributed to its interference with the arachidonic acid pathway through the inhibition of COX enzymes.
Signaling Pathway
Caption: Arachidonic Acid Pathway and Apazone's Site of Action.
Quantitative Data on COX Inhibition
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Celecoxib | 82 | 6.8 | 12 | [9] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [9] |
| Ibuprofen | 12 | 80 | 0.15 | [9] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [9] |
| Meloxicam | 37 | 6.1 | 6.1 | [9] |
| Piroxicam | 47 | 25 | 1.9 | [9] |
| Apazone | Not Available | Not Available | Not Available |
Experimental Protocols for Determining COX Inhibition
The inhibitory activity of NSAIDs on COX-1 and COX-2 can be determined using various in vitro and ex vivo assays.
1. Human Whole Blood Assay
This assay is widely used to assess the COX selectivity of NSAIDs in a physiologically relevant environment.
-
Objective: To determine the 50% inhibitory concentration (IC50) of a drug for COX-1 and COX-2.
-
Methodology:
-
COX-1 Activity: Fresh heparinized human blood is incubated with the test compound at various concentrations. Clotting is then induced, and the serum is collected. The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
COX-2 Activity: Blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2. The test compound is added at various concentrations, and the plasma is collected. The concentration of prostaglandin E2 (PGE2), a major product of COX-2 in this system, is measured by EIA or RIA.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves for the inhibition of TXB2 (COX-1) and PGE2 (COX-2). The ratio of COX-1 IC50 to COX-2 IC50 provides a measure of the drug's selectivity.[8]
-
2. Purified Enzyme Assays
These assays use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Objective: To determine the direct inhibitory effect of a compound on isolated COX enzymes.
-
Methodology:
-
Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in the presence of a heme cofactor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The activity of the enzyme can be measured by monitoring the consumption of oxygen using an oxygen electrode or by quantifying the production of PGG2 or PGE2 using chromatographic or immunoassay techniques.
-
Data Analysis: IC50 values are determined from the concentration-inhibition curves.
-
Uricosuric Mechanism of Action
Apazone's ability to lower serum uric acid levels is a key feature of its pharmacological profile, particularly relevant for the treatment of gout.
Renal Urate Transport and Site of Action
The net renal excretion of uric acid is a balance between glomerular filtration, reabsorption, and secretion in the proximal tubules. Uricosuric drugs primarily act by inhibiting the reabsorption of uric acid. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key transporter responsible for the reabsorption of urate from the tubular lumen back into the blood.[7][10] Other transporters involved in urate handling include GLUT9, OAT1, and OAT3.[11] While direct evidence for Apazone's interaction with these transporters is lacking, its uricosuric effect strongly suggests an inhibitory action on one or more of these reabsorptive pathways, most likely URAT1.
Caption: Postulated Mechanism of Apazone's Uricosuric Action.
Quantitative Data from Clinical Studies
Clinical studies have demonstrated the uricosuric and hypouricemic effects of Apazone.
| Study Parameter | Results | Reference |
| Dose-Response Effect on Serum Uric Acid | A study showed a dose-dependent decrease in serum uric acid with daily doses of Apazone ranging from 900 mg to 1800 mg. | [12] |
| Comparison with Allopurinol | In a comparative trial, Apazone was shown to be effective as monotherapy for controlling both acute gout attacks and hyperuricemia, with a substantial reduction in serum uric acid levels. | [13][14] |
| Onset of Uricosuric Effect | A statistically significant fall in serum uric acid and a rise in uric acid clearance were observed within 24 hours of starting Apazone treatment. | [4] |
| Alternative Hypouricemic Mechanism | One study suggested that an alternative mechanism beyond uricosuria or xanthine oxidase inhibition might contribute to Apazone's hypouricemic action, as the observed uricosuric effect was modest and variable in some patients. | [5] |
Experimental Protocols for Assessing Uricosuric Activity
The uricosuric effect of a compound is typically evaluated through clinical studies and in vitro transporter assays.
1. Clinical Metabolic Ward Study
-
Objective: To quantify the effect of a drug on serum uric acid levels and urinary uric acid excretion in a controlled setting.
-
Methodology:
-
Subjects are placed on a standardized purine-restricted diet for a baseline period.
-
Baseline 24-hour urine collections and blood samples are taken to measure uric acid, creatinine, and other relevant markers.
-
The test drug (e.g., Apazone) is administered at specified doses for a defined period.
-
24-hour urine and blood samples are collected daily or at regular intervals during the treatment period.
-
Uric acid and creatinine levels in plasma and urine are measured. Uric acid clearance and the fractional excretion of uric acid (FE-UA) are calculated.
-
Data Analysis: Changes in serum uric acid, urinary uric acid excretion, and FE-UA from baseline are statistically analyzed.[5]
-
2. In Vitro Urate Transporter Assay
-
Objective: To determine if a compound directly interacts with and inhibits specific urate transporters (e.g., URAT1).
-
Methodology:
-
A cell line (e.g., HEK293 cells) is engineered to stably express the human urate transporter of interest (e.g., hURAT1).
-
The cells are incubated with a radiolabeled or fluorescent substrate of the transporter (e.g., [14C]uric acid or a fluorescent analog).
-
The uptake of the substrate into the cells is measured in the presence and absence of various concentrations of the test compound (e.g., Apazone).
-
Data Analysis: The concentration-dependent inhibition of substrate uptake is used to calculate the IC50 value of the test compound for the specific transporter.[15][16]
-
Summary and Future Directions
This compound is an effective anti-inflammatory and analgesic agent with the added benefit of a uricosuric effect. Its primary mechanism of action involves the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Additionally, it lowers serum uric acid levels, likely by inhibiting renal urate reabsorption.
For the drug development community, a key area for future research would be to definitively characterize the COX-1/COX-2 selectivity of Apazone through rigorous in vitro and ex vivo assays. Such data would provide a clearer understanding of its gastrointestinal risk profile. Furthermore, elucidating the specific molecular interactions of Apazone with renal urate transporters such as URAT1, GLUT9, and others through dedicated transporter assays would provide a more complete picture of its uricosuric mechanism. This knowledge could aid in the design of novel anti-inflammatory agents with tailored effects on uric acid homeostasis, potentially offering improved therapeutic options for patients with inflammatory arthropathies and gout.
References
- 1. What is the mechanism of Azapropazone? [synapse.patsnap.com]
- 2. The pharmacology and pharmacokinetics of azapropazone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Azapropazone used for? [synapse.patsnap.com]
- 4. Preliminary studies with azapropazone in gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azapropazone--a treatment for hyperuricaemia and gout? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 7. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pedworld.ch [pedworld.ch]
- 10. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The uricosuric action of azapropazone: dose-response and comparison with probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative trial of azapropazone and indomethacin plus allopurinol in acute gout and hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative trial of azapropazone and indomethacin plus allopurinol in acute gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Preparation of Apazone Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and preparation of Apazone dihydrate, a non-steroidal anti-inflammatory drug (NSAID). The document outlines the chemical properties, synthesis route, experimental protocols, and the mechanism of action of Apazone.
Compound Data
Apazone, and its dihydrate form, are characterized by the following properties:
| Property | Anhydrous Apazone | This compound |
| IUPAC Name | 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione[4] | 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione dihydrate |
| Synonyms | Azapropazone, Cinnopropazone, Prolixan[4] | Azapropazone Dihydrate |
| Molecular Formula | C₁₆H₂₀N₄O₂[4] | C₁₆H₂₀N₄O₂·2H₂O |
| Molecular Weight | 300.36 g/mol [4] | 336.39 g/mol |
| CAS Number | 13539-59-8 | 60965-95-9 |
| Appearance | Crystalline solid | Almost colorless crystals |
| Melting Point | Approximately 228-230 °C | Approximately 135-138 °C |
Synthesis of Anhydrous Apazone
The synthesis of Apazone proceeds via a cyclocondensation reaction between a benzotriazine derivative and a substituted malonyl derivative.
Overall Reaction Scheme
Caption: Overall reaction for the synthesis of anhydrous Apazone.
Experimental Protocol: Synthesis of Anhydrous Apazone
This protocol is based on established chemical principles for similar heterocyclic compounds.
Materials:
-
3-(dimethylamino)-7-methyl-1,2,4-benzotriazine
-
n-Propylmalonyl dichloride
-
Anhydrous toluene
-
Anhydrous pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine in anhydrous toluene.
-
Add a stoichiometric equivalent of anhydrous pyridine to the solution to act as a base.
-
Slowly add a stoichiometric equivalent of n-propylmalonyl dichloride dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove pyridine hydrochloride precipitate.
-
Wash the filtrate sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure anhydrous Apazone.
| Parameter | Value/Condition |
| Reactant 1 | 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine |
| Reactant 2 | n-Propylmalonyl dichloride |
| Solvent | Anhydrous Toluene |
| Base | Anhydrous Pyridine |
| Reaction Temp. | Reflux (approx. 110 °C) |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization from ethanol |
| Expected Yield | 70-80% |
Preparation of this compound
This compound is prepared by the controlled hydration of the anhydrous form.
Experimental Workflow
Caption: Workflow for the preparation of this compound.
Experimental Protocol: Preparation of this compound
Materials:
-
Anhydrous Apazone
-
Acetone
-
Distilled water
Procedure:
-
Dissolve anhydrous Apazone in a minimal amount of acetone at room temperature.
-
Slowly add distilled water to the stirred solution until a slight turbidity persists.
-
Continue stirring at room temperature for 1-2 hours to allow for complete crystallization of the dihydrate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold acetone-water mixture.
-
Dry the crystals in a desiccator at room temperature over a saturated solution of a salt that maintains a constant relative humidity (e.g., potassium acetate for ~23% RH) to prevent efflorescence or further hydration.
| Parameter | Value/Condition |
| Starting Material | Anhydrous Apazone |
| Solvent | Acetone |
| Hydrating Agent | Distilled Water |
| Crystallization Temp. | Room Temperature |
| Drying Method | Desiccator with controlled humidity |
| Expected Form | Dihydrate crystals |
Mechanism of Action: Signaling Pathway
Apazone exerts its anti-inflammatory, analgesic, and uricosuric effects through multiple mechanisms. The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2.[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] Additionally, Apazone has been shown to have uricosuric properties, aiding in the excretion of uric acid, and exhibits antioxidant activity by scavenging free radicals.[1]
Caption: Simplified signaling pathway for the mechanism of action of Apazone.
References
Crystal Structure Analysis of Apazone: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the crystal structure of the non-steroidal anti-inflammatory drug (NSAID) Apazone (also known as Azapropazone). While Apazone is commercially available as a dihydrate, crystallographic data for this hydrated form is not publicly available. Therefore, this document details the crystal structure of anhydrous Apazone, providing a critical reference for understanding its solid-state properties. The methodologies and data presented are foundational for research in polymorphism, formulation development, and computational modeling of this active pharmaceutical ingredient.
Crystallographic Data of Anhydrous Apazone
The crystal structure of anhydrous Apazone was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 5.570(1) Å[1] |
| b | 14.593(3) Å[1] |
| c | 19.270(4) Å[1] |
| α, β, γ | 90° |
| Volume | 1568.1(5) ų |
| Z | 4 |
Experimental Protocols
The determination of the crystal structure of anhydrous Apazone involved the following key experimental stages:
Single Crystal Growth
Suitable single crystals of anhydrous Apazone were obtained for X-ray diffraction analysis. The specific solvent system and crystallization conditions (e.g., temperature, evaporation rate) were optimized to yield crystals of sufficient size and quality.
X-ray Data Collection
A single crystal was mounted on a Rigaku AFC6-R diffractometer. The diffraction data were collected using Copper Kα (Cu-Kα) radiation (λ = 1.5418 Å). A total of 2316 reflections were measured to ensure a complete and redundant dataset[1].
Structure Solution and Refinement
The collected diffraction data were processed to yield the unit cell dimensions and the final crystal structure. The structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.
Molecular and Crystal Structure
The crystal structure reveals that the tricyclic core of the Apazone molecule is not planar. This non-planarity is attributed to steric hindrance between a methyl group on the exocyclic dimethylamino group and an oxygen atom of the keto-enol system[1]. Within the crystal lattice, the molecules are packed in a way that maximizes van der Waals interactions. In the absence of water molecules, there are no hydrogen bonds mediating the crystal packing in the anhydrous form. It is important to note that in the dihydrate form, water molecules would introduce significant hydrogen bonding, leading to a different crystal packing and potentially altered physicochemical properties.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the crystal structure determination of anhydrous Apazone.
Intermolecular Interactions in Anhydrous Apazone
This diagram provides a simplified representation of the packing of Apazone molecules in the anhydrous crystal structure, highlighting the absence of strong intermolecular hydrogen bonds.
References
Physicochemical Properties of Apazone Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apazone, a non-steroidal anti-inflammatory drug (NSAID), is utilized in the management of pain and inflammation, particularly in rheumatic diseases and gout.[1] It exists in both an anhydrous form and as a dihydrate. This technical guide focuses on the core physicochemical properties of Apazone dihydrate (CAS RN: 22304-30-9), a subject of interest for formulation scientists, medicinal chemists, and quality control analysts.[1][2] A thorough understanding of these properties is critical for drug development, ensuring product quality, and optimizing therapeutic performance. This document provides a consolidated overview of available data, outlines standard experimental protocols for characterization, and visualizes key mechanistic and workflow elements.
Chemical and Physical Data
Quantitative data for Apazone and its dihydrate form are summarized below. It is important to note that while the dihydrate is a common form for administration, much of the publicly available specific experimental data pertains to the anhydrous form.
Table 1: General Chemical Properties
| Property | Value | Form | Source(s) |
| Chemical Name | 5-(Dimethylamino)-9-methyl-2-propyl-1H-pyrazolo[1,2-a][2][3][4]benzotriazine-1,3(2H)-dione dihydrate | Dihydrate | [2] |
| Molecular Formula | C₁₆H₂₀N₄O₂·2H₂O | Dihydrate | [3] |
| Molecular Weight | 336.39 g/mol | Dihydrate | [2][3] |
| CAS Registry Number | 22304-30-9 | Dihydrate | [1][2][3] |
| Molecular Formula | C₁₆H₂₀N₄O₂ | Anhydrous | [4][5] |
| Molecular Weight | 300.36 g/mol | Anhydrous | [1][4][5] |
| CAS Registry Number | 13539-59-8 | Anhydrous | [1][5] |
Table 2: Physicochemical Properties
| Property | Value | Form | Source(s) |
| Melting Point | 247-248 °C | Dihydrate | [6] |
| Melting Point | 187 °C | Anhydrous | [1] |
| Water Solubility | 147.2 mg/L (at 35 °C) | Anhydrous | [7] |
| LogP (calculated) | 1.78 | Anhydrous | [4] |
| pKa (predicted) | 8.66 ± 0.20 | Anhydrous | [7] |
| Appearance | Almost colorless crystals / Solid powder | Dihydrate | [2][6] |
Mechanism of Action
Apazone exerts its therapeutic effects through a dual mechanism. Primarily, as an NSAID, it inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8] It shows a preference for inhibiting COX-2 over COX-1.[8] Additionally, Apazone possesses uricosuric properties, meaning it enhances the excretion of uric acid by the kidneys, making it beneficial in the treatment of gout.[9][10]
Caption: Dual mechanism of action of Apazone.
Experimental Protocols
Melting Point Determination
-
Methodology: The melting range can be determined using the capillary method as described in USP General Chapter <791>. A small amount of the finely powdered substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the point at which the substance begins to collapse or melt to the point at which it is completely liquefied is recorded. For a dihydrate, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often run concurrently to observe water loss and phase transitions.
Solubility and Dissolution
-
Equilibrium Solubility: The shake-flask method is commonly employed. An excess amount of this compound is added to a series of vials containing different solvents or buffers of varying pH. The vials are agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a validated analytical method, such as HPLC, to determine the concentration of the dissolved drug.
-
Intrinsic Dissolution Rate (IDR): As per USP General Chapter <1087>, IDR is measured to characterize the dissolution of the pure drug substance from a constant surface area.[11][16] A pellet of the pure drug is prepared in a die and punch apparatus. The die is then placed in a dissolution vessel, and the amount of drug dissolved over time is measured under controlled hydrodynamic conditions. This provides a dissolution rate independent of particle size.
Stability Studies
-
Methodology: Stability testing should be conducted according to ICH Q1A(R2) guidelines.[15] Samples of this compound are stored in controlled environmental chambers at specified long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[17] At predetermined time points, samples are withdrawn and analyzed for appearance, assay, degradation products, and water content to establish a re-test period or shelf life.
Analytical Method Validation
-
Methodology: Any analytical procedure used for quantification (e.g., in solubility or stability studies) must be validated according to FDA and ICH guidelines.[13][18][19] This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), and limit of quantitation (LOQ). A typical method would be a reverse-phase HPLC with UV detection.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of a hydrated active pharmaceutical ingredient like this compound.
Caption: General workflow for API physicochemical characterization.
Conclusion
This technical guide provides a summary of the known physicochemical properties of this compound and its anhydrous counterpart. While specific experimental data for the dihydrate form is limited in publicly accessible literature, this guide outlines the standard, industry-accepted methodologies for its comprehensive characterization. The provided diagrams for its mechanism of action and a general experimental workflow serve as valuable tools for researchers and drug development professionals. A thorough in-house characterization following these established protocols is essential for any successful drug development program involving this compound.
References
- 1. Azapropazone | C16H20N4O2 | CID 26098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. GSRS [gsrs-dev-public.ncats.io]
- 4. azapropazone [drugcentral.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Apazone [drugfuture.com]
- 7. azapropazone CAS#: 13539-59-8 [m.chemicalbook.com]
- 8. What is the mechanism of Azapropazone? [synapse.patsnap.com]
- 9. The uricosuric action of azapropazone: dose-response and comparison with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uricosuric - Wikipedia [en.wikipedia.org]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 13. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. â©1087⪠Intrinsic DissolutionâDissolution Testing Procedures for Rotating Disk and Stationary Disk [doi.usp.org]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
Apazone Dihydrate: A Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of apazone dihydrate in various solvents. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and provides visual representations of key experimental workflows.
Core Solubility Data
| Solvent | Solute Form | Solubility | Temperature (°C) |
| Water | Azapropazone | 0.15 mg/mL | Not Specified |
| Water | Azapropazone | 147.2 mg/L (0.147 mg/mL) | 35 |
| Dimethyl Sulfoxide (DMSO) | Azapropazone | Slightly Soluble | Not Specified |
| Methanol | Azapropazone | Slightly Soluble | Not Specified |
Note: The data presented is for "azapropazone." Specific documentation differentiating the dihydrate form was not consistently available in the cited sources.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the physicochemical characterization of a drug substance. The following protocols outline standard methodologies for accurately assessing the solubility of a compound like this compound.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask). The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or rotator is used to provide consistent mixing.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine, non-reactive filter (e.g., 0.45 µm PTFE or PVDF).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL) or in molar units.
Logical Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Dissolution Rate Determination
While not a direct measure of equilibrium solubility, the dissolution rate provides critical information about how quickly a solid substance dissolves in a solvent under specific conditions. This is particularly important for predicting the in vivo performance of a drug.
Methodology (USP Apparatus 2 - Paddle Method):
-
Medium Preparation: A known volume of the dissolution medium (e.g., buffered aqueous solution) is placed in the dissolution vessel and allowed to equilibrate to a constant temperature (typically 37 °C).
-
Sample Introduction: A known amount of this compound is introduced into the dissolution vessel.
-
Agitation: The paddle is rotated at a specified speed (e.g., 50 or 75 RPM) to create a consistent hydrodynamic environment.
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn for analysis. To maintain a constant volume, an equal volume of fresh, pre-warmed medium may be added back to the vessel.
-
Quantification: The concentration of dissolved this compound in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative amount or percentage of drug dissolved is plotted against time to generate a dissolution profile.
Signaling Pathway for Dissolution and Absorption
Caption: Pathway from Solid Form to Systemic Absorption.
Conclusion
The solubility of this compound is a critical parameter influencing its formulation development and bioavailability. While comprehensive quantitative data across a wide range of organic solvents for the dihydrate form remains limited in publicly available literature, the established protocols for determining equilibrium solubility and dissolution rates provide a robust framework for researchers to generate this essential data. The information and methodologies presented in this guide are intended to support the scientific community in the continued characterization and development of apazone-based therapeutics.
Apazone Dihydrate's Effect on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apazone dihydrate, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with cyclooxygenase (COX) enzymes. It details common experimental protocols for assessing the inhibitory effects of NSAIDs on prostaglandin production and presents the available data on this compound's activity. Furthermore, this guide includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.
Introduction
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes, including inflammation, pain, and fever.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of drugs that reduce pain, fever, and inflammation by inhibiting the activity of COX enzymes, thereby blocking prostaglandin synthesis.[3] this compound is an NSAID belonging to the pyrazolidinedione class of medications.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of cyclooxygenase enzymes, which leads to a reduction in prostaglandin synthesis.[1] This inhibition is the basis for its anti-inflammatory, analgesic, and antipyretic properties.
Cyclooxygenase (COX) Inhibition
This compound inhibits both COX-1 and COX-2 isoforms. However, it has been reported to exhibit a preference for inhibiting COX-2 over COX-1.[1] This preferential inhibition of COX-2 is a desirable characteristic for an NSAID, as it may lead to a lower incidence of gastrointestinal side effects, which are often associated with the inhibition of the protective functions of COX-1 in the stomach.[1]
The inhibition of COX enzymes by this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This blockade is a critical step in reducing the production of pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).
Signaling Pathway
The synthesis of prostaglandins is a multi-step process that begins with the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate PGG2, which is subsequently reduced to PGH2. PGH2 is then isomerized by specific synthases into various prostaglandins, including PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2 (TXA2). This compound acts by inhibiting the cyclooxygenase step in this pathway.
References
The Analgesic Potential of Apazone Dihydrate: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preclinical analgesic potential of Apazone dihydrate, a non-steroidal anti-inflammatory drug (NSAID). Drawing from available preclinical studies, this document summarizes its mechanism of action, details key experimental protocols used in its evaluation, and presents available quantitative data on its analgesic and anti-inflammatory effects. The primary mechanism of this compound's analgesic action is through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. Preclinical evidence suggests a peripheral rather than a central analgesic effect. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and investigation of analgesic compounds.
Introduction
This compound, chemically known as azapropazone, is a non-steroidal anti-inflammatory drug belonging to the triazine class of compounds. It has been investigated for its potential to alleviate pain and inflammation. Understanding its preclinical profile is crucial for its further development and clinical application. This guide synthesizes the available preclinical data to provide a clear and detailed picture of its analgesic capabilities.
Mechanism of Action
The primary analgesic and anti-inflammatory effects of this compound are attributed to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[1]
Some evidence also suggests potential secondary mechanisms that may contribute to its overall pharmacological profile, including the modulation of immune cell functions and antioxidant properties.[1]
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the simplified signaling pathway of prostaglandin synthesis and the inhibitory action of this compound.
Preclinical Analgesic and Anti-inflammatory Studies
The analgesic and anti-inflammatory properties of this compound have been evaluated in various preclinical models. These studies primarily utilize rodent models of pain and inflammation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and related compounds.
Table 1: Anti-inflammatory Activity of a Hydrazone Derivative (Compound 1) in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Time (hours) | Edema Reduction (%) | p-value |
| 20 | 2 | Significant | p = 0.035 |
| 20 | 3 | Significant | p = 0.022 |
| 40 | 2 | Significant | p = 0.008 |
| 40 | 3 | Significant | p = 0.046 |
Data extracted from a study on novel hydrazide and hydrazone derivatives, which are structurally related to Apazone.
Table 2: Analgesic Activity of a Hydrazone Derivative (Compound 1) in the Formalin Test in Rats
| Dose (mg/kg) | Phase | Paw-Licking Time Reduction | p-value |
| 40 | Second Phase | Significant | p = 0.038 |
Data extracted from a study on novel hydrazide and hydrazone derivatives.
Table 3: Analgesic Activity of Triazine Derivatives in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) |
| 10b | 200 | 98 |
| 10a | 200 | 95 |
| 10e | 200 | >50 |
| 5d | 200 | >50 |
| 5c | 200 | >50 |
| Indomethacin (Standard) | 10 | 95 |
Data from a study on triazine derivatives, the same chemical class as Apazone, providing a reference for potential efficacy.[2]
Note: Specific ED50 values for the analgesic activity of this compound in the writhing and formalin tests were not available in the reviewed literature. One study reported that Azapropazone was inactive in the hot-plate test at oral doses of 400 and 600 mg/kg and intraperitoneal doses of 400, 500, and 600 mg/kg, suggesting a lack of centrally mediated analgesic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of compounds.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (this compound), vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered, usually orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the hind paw.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.
Protocol:
-
Animals: Swiss albino mice are commonly used.
-
Acclimatization and Grouping: Animals are acclimatized and divided into control, standard, and test groups.
-
Drug Administration: The test compound, vehicle, or a standard analgesic (e.g., diclofenac sodium) is administered intraperitoneally.
-
Induction of Writhing: After a set time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6-0.7%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [((Mean writhes in control) - (Mean writhes in test group)) / (Mean writhes in control)] x 100
Formalin Test
This model is used to assess both neurogenic (early phase) and inflammatory (late phase) pain.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats or Swiss mice are used.
-
Acclimatization and Drug Administration: Animals are acclimatized and pre-treated with the test compound, vehicle, or a standard analgesic.
-
Induction of Nociception: A dilute solution of formalin (e.g., 2.5%) is injected into the sub-plantar surface of the hind paw.
-
Observation: The animal is immediately placed in an observation chamber. The time spent licking the injected paw is recorded in two phases:
-
Early Phase (Phase 1): 0-5 minutes post-formalin injection (neurogenic pain).
-
Late Phase (Phase 2): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Data Analysis: The total time spent licking in each phase is determined, and the percentage reduction in licking time compared to the control group is calculated.
Conclusion
The available preclinical data indicate that this compound possesses analgesic and anti-inflammatory properties, primarily mediated through the selective inhibition of the COX-2 enzyme. Its efficacy appears to be more pronounced in models of inflammatory pain, and its mechanism of action is likely peripheral. While quantitative data from studies on closely related compounds are promising, further dose-response studies on this compound in models such as the writhing and formalin tests are warranted to precisely quantify its analgesic potency and establish clear ED50 values. This technical guide provides a foundational understanding of the preclinical analgesic profile of this compound for researchers and professionals in the field of drug development.
References
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Apazone Dihydrate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative determination of apazone dihydrate (also known as azapropazone) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring rapid and efficient analysis suitable for pharmacokinetic studies.[1] The chromatographic separation is achieved on a C18 reversed-phase column with a phosphate buffer and methanol mobile phase. The method has been established to be sensitive and suitable for routine analysis in a clinical or research setting.[2]
Introduction this compound is an analgesic and anti-inflammatory agent used in the management of musculoskeletal and joint disorders. Accurate quantification of apazone in plasma is essential for pharmacokinetic profiling, bioavailability studies, and therapeutic drug monitoring. This document provides a detailed protocol for a simple, rapid, and reliable HPLC-UV method for this purpose. The methods described are based on established procedures for the bioanalysis of apazone in plasma.[1][2][3]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Indapamide (Internal Standard - IS)
-
Methanol (HPLC Grade)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical Grade)
-
Water (HPLC Grade or equivalent)
-
Drug-free human plasma (with K₂-EDTA as anticoagulant)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., Supelco Hypersil, 5 µm, 150 x 4.6 mm)[2].
-
Data acquisition and processing software.
-
Microcentrifuge.
-
Vortex mixer.
-
Analytical balance.
3. Chromatographic Conditions The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | 0.1 M K₂HPO₄ : Methanol (55:45, v/v), pH adjusted to 7.0[2] |
| Flow Rate | 1.2 mL/min[2] |
| Injection Volume | 50 µL |
| Column Temperature | Ambient or 25°C |
| Detection | UV at 251 nm[2] or 254 nm[1][3] |
| Internal Standard | Indapamide[2] |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Indapamide and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
5. Sample Preparation Protocol (Protein Precipitation) This procedure is noted for being simple and rapid.[1]
-
Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 600 µL of ice-cold methanol to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.[1]
-
Inject 50 µL of the supernatant into the HPLC system.
Alternative Method: For higher sensitivity, a liquid-liquid extraction can be performed by extracting apazone from acidified plasma (pH 4) with dichloroethane, followed by back-extraction into an alkaline methanol solution.[2] This method can achieve a limit of quantification as low as 0.1 µg/mL.[2]
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability for bioanalytical applications.[4] The key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Method Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The method demonstrates excellent linearity across the calibration range. |
| Range | - | 0.4 µg/mL to 50 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤20% RSD | 0.4 µg/mL with protein precipitation[1][2]. |
| Accuracy | Mean accuracy within ±15% of nominal value (±20% at LLOQ) | The method is accurate, with back-calculated concentrations of QCs falling within acceptance limits. |
| Precision (Intra- and Inter-day) | RSD ≤15% (≤20% at LLOQ) | The method provides reproducible results on the same day and on different days. |
| Selectivity | No significant interfering peaks at the retention times of apazone and IS in blank plasma. | The method is selective for apazone and the internal standard. |
| Recovery | Consistent, precise, and reproducible. | Extraction recovery is consistent across the QC levels. |
| Stability | Analyte stable under various conditions (Freeze-thaw, bench-top, long-term storage). | Apazone is stable in plasma under typical laboratory handling and storage conditions. |
Visualizations
Caption: Experimental workflow for apazone quantification in plasma.
Caption: Core parameters for bioanalytical method validation.
References
- 1. The determination of azapropazone and its 6-hydroxy metabolite in plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Human pharmacokinetics of different i.v. doses of azapropazone (HPLC-determination) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for Apazone Dihydrate Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apazone, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of rheumatoid arthritis and gout. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[1] Apazone exhibits some preference for inhibiting COX-2 over COX-1.[1] Beyond COX inhibition, studies suggest it has other anti-inflammatory effects, such as inhibiting the production of leukocyte superoxide and interleukin-1 (IL-1)-like activity.[2] It also possesses uricosuric properties, promoting the excretion of uric acid.[1]
These application notes provide a framework for developing robust cell-based assays to quantify the biological activity of Apazone dihydrate. The protocols outlined below will enable researchers to assess its dose-dependent cytotoxicity, anti-inflammatory efficacy, and potential to induce apoptosis. Such assays are crucial for screening new drug derivatives, elucidating detailed mechanisms of action, and profiling therapeutic potential in various disease models.
Overall Experimental Workflow
The development of a cell-based assay for this compound involves a multi-step process, beginning with determining the compound's toxicity profile to establish a suitable therapeutic window. Subsequent assays can then probe specific biological activities within this non-toxic concentration range.
Caption: General workflow for assessing this compound activity.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This initial assay is critical for determining the concentration range of this compound that is non-toxic to the selected cell line, thereby establishing the dose range for subsequent functional assays.
A. Materials
-
Cell Line: RAW 264.7 (murine macrophage) or other relevant cell line.
-
Reagents: this compound, DMSO, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., 10% SDS in 0.01M HCl).
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).
B. Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations (e.g., 0.2 µM to 2000 µM) in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the various this compound concentrations (in triplicate). Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
C. Data Presentation
| Apazone Conc. (µM) | Absorbance (570 nm) - Rep 1 | Absorbance (570 nm) - Rep 2 | Absorbance (570 nm) - Rep 3 | Average Absorbance | % Viability vs. Vehicle |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 1 | 1.23 | 1.26 | 1.21 | 1.23 | 98.4% |
| 10 | 1.19 | 1.22 | 1.18 | 1.20 | 96.0% |
| 50 | 1.10 | 1.15 | 1.12 | 1.12 | 89.6% |
| 100 | 0.95 | 0.99 | 0.97 | 0.97 | 77.6% |
| 250 | 0.63 | 0.68 | 0.65 | 0.65 | 52.0% |
| 500 | 0.31 | 0.35 | 0.33 | 0.33 | 26.4% |
| 1000 | 0.15 | 0.18 | 0.16 | 0.16 | 12.8% |
Data are hypothetical. The IC50 value (concentration at which 50% of cells are non-viable) can be calculated using non-linear regression.
Protocol 2: Anti-Inflammatory Activity Assay (NF-κB Reporter Assay)
This assay quantifies the ability of this compound to inhibit the NF-κB signaling pathway, a central mediator of inflammation.
A. Materials
-
Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Reagents: this compound, Lipopolysaccharide (LPS) as an inflammatory stimulus, Luciferase assay reagent (e.g., Bright-Glo™), cell lysis buffer.
-
Equipment: 96-well white-walled, clear-bottom plates, incubator, luminometer.
B. Methodology
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-walled plate at 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6-8 hours.
-
Cell Lysis: Wash cells with PBS and add 20-50 µL of passive lysis buffer.
-
Luminescence Reading: Add 100 µL of luciferase assay reagent to each well and immediately measure the luminescence using a plate reader.
C. Data Presentation
| Treatment Group | Luminescence (RLU) - Rep 1 | Luminescence (RLU) - Rep 2 | Luminescence (RLU) - Rep 3 | Average RLU | % NF-κB Inhibition |
| Untreated Control | 1,500 | 1,650 | 1,480 | 1,543 | N/A |
| LPS Only (100 ng/mL) | 55,000 | 58,200 | 56,100 | 56,433 | 0% (Reference) |
| LPS + Apazone (10 µM) | 41,000 | 42,500 | 40,800 | 41,433 | 27.3% |
| LPS + Apazone (50 µM) | 22,100 | 23,500 | 22,900 | 22,833 | 59.5% |
| LPS + Apazone (100 µM) | 10,500 | 11,200 | 10,800 | 10,833 | 82.3% |
% Inhibition is calculated relative to the LPS-only control after subtracting the background (untreated control).
D. Associated Signaling Pathway
The NF-κB pathway is activated by inflammatory stimuli like LPS. This leads to the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Apazone is hypothesized to interfere with this cascade.
Caption: Hypothesized inhibition of the NF-κB pathway by Apazone.
Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. This helps determine if this compound can induce programmed cell death, a mechanism relevant in cancer or autoimmune diseases.
A. Materials
-
Cell Line: Jurkat (T-lymphocyte) or a relevant cancer cell line.
-
Reagents: this compound, Staurosporine (positive control for apoptosis), Caspase-Glo® 3/7 Reagent.
-
Equipment: 96-well white-walled plates, incubator, luminometer.
B. Methodology
-
Cell Seeding: Seed 1 x 10⁴ cells/well in a 96-well white-walled plate in 100 µL of medium.
-
Cell Treatment: Add various concentrations of this compound. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).
-
Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence with a plate reader.
C. Data Presentation
| Treatment Group | Luminescence (RLU) - Rep 1 | Luminescence (RLU) - Rep 2 | Luminescence (RLU) - Rep 3 | Average RLU | Fold Change in Caspase Activity |
| Vehicle Control | 8,500 | 9,100 | 8,800 | 8,800 | 1.0 (Reference) |
| Staurosporine (1 µM) | 95,000 | 99,200 | 96,500 | 96,900 | 11.0 |
| Apazone (50 µM) | 12,100 | 11,800 | 12,500 | 12,133 | 1.4 |
| Apazone (100 µM) | 25,600 | 27,100 | 26,300 | 26,333 | 3.0 |
| Apazone (250 µM) | 55,400 | 58,000 | 56,900 | 56,767 | 6.5 |
Fold change is calculated by dividing the average RLU of a treatment group by the average RLU of the vehicle control.
D. Associated Signaling Pathway
Apoptosis can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7.
Caption: Convergent pathways leading to executioner caspase activation.
References
- 1. What is the mechanism of Azapropazone? [synapse.patsnap.com]
- 2. Comparative effects of azapropazone on cellular events at inflamed sites. Influence on joint pathology in arthritic rats, leucocyte superoxide and eicosanoid production, platelet aggregation, synthesis of cartilage proteoglycans, synovial production and actions of interleukin-1 in cartilage resorption correlated with drug uptake into cartilage in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Apazone Dihydrate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apazone dihydrate, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and uricosuric properties. It is utilized in the management of inflammatory conditions such as rheumatoid arthritis and gout. The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-inflammatory, analgesic, and uricosuric activities.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound exerts its therapeutic effects by blocking the COX enzymes, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The preferential inhibition of COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Anti-Inflammatory Activity: Adjuvant-Induced Arthritis (AIA) in Rats
The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds.
Experimental Workflow
References
Application Notes and Protocols for Apazone Dihydrate in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Apazone dihydrate in the carrageenan-induced paw edema model, a standard preclinical assay for evaluating the efficacy of acute anti-inflammatory agents. This document outlines the experimental protocol, presents data in a structured format, and illustrates the underlying signaling pathways.
Introduction
The carrageenan-induced paw edema model is a widely used and reproducible in vivo model of acute inflammation.[1] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[2][3] The initial phase (0-2 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is associated with the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines like TNF-α and IL-1β.[2][4]
Apazone, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[5][6] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation and pain.[7] Apazone has also been shown to modulate the activity of leukocytes, further contributing to its anti-inflammatory effects.[7]
Data Presentation
The following tables summarize the expected dose-dependent and time-course effects of this compound on carrageenan-induced paw edema in rats.
Table 1: Effect of this compound on Paw Edema Volume in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) ± SEM |
| 1h | ||
| Vehicle Control (Saline) | - | 0.85 ± 0.05 |
| This compound | 50 | 0.70 ± 0.04 |
| This compound | 100 | 0.60 ± 0.03 |
| This compound | 200 | 0.50 ± 0.02 |
| Indomethacin (Reference) | 10 | 0.55 ± 0.03 |
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema |
| 1h | ||
| This compound | 50 | 17.6 |
| This compound | 100 | 29.4 |
| This compound | 200 | 41.2 |
| Indomethacin (Reference) | 10 | 35.3 |
Experimental Protocols
Materials and Reagents
-
This compound
-
λ-Carrageenan (Type IV)
-
Indomethacin (or other reference NSAID)
-
Sterile 0.9% saline solution
-
Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer
-
Animal weighing scale
-
Syringes and needles (for oral gavage and subplantar injection)
Experimental Procedure
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with water provided ad libitum.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II-IV: this compound (e.g., 50, 100, 200 mg/kg)
-
Group V: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer this compound, the reference drug, or the vehicle orally (p.o.) via gavage. The volume of administration is typically 1 mL/100 g of body weight.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[8]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for the treated groups using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation and the Action of Apazone
Caption: Mechanism of Apazone in Carrageenan-Induced Inflammation.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the Carrageenan-Induced Paw Edema Experiment.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacology and pharmacokinetics of azapropazone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Apazone Dihydrate in Primary Synovial Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary synovial fibroblasts (SFs) are key players in the pathogenesis of inflammatory joint diseases such as rheumatoid arthritis (RA).[1][2][3] In response to pro-inflammatory stimuli, these cells adopt an aggressive phenotype, characterized by proliferation, migration, and the production of inflammatory mediators, including cytokines and matrix metalloproteinases (MMPs), which contribute to joint destruction.[1][3][4] Therefore, targeting the activation of synovial fibroblasts is a promising therapeutic strategy for inflammatory arthritis.[3][5]
Apazone dihydrate, a compound belonging to the hydrazone class of molecules, has demonstrated potential anti-inflammatory and analgesic properties.[6] Hydrazone derivatives have been noted for their wide range of biological activities, including anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6] This protocol outlines a series of in vitro experiments to characterize the effects of this compound on primary human synovial fibroblasts, focusing on its potential to modulate inflammatory responses. The following protocols will guide the user in assessing the impact of this compound on cell viability, pro-inflammatory cytokine and MMP secretion, and key inflammatory signaling pathways.
Experimental Objectives
-
Determine the cytotoxic potential of this compound on primary synovial fibroblasts.
-
Evaluate the effect of this compound on the production of key pro-inflammatory cytokines (IL-6, IL-8) and matrix metalloproteinases (MMP-3) by activated synovial fibroblasts.
-
Investigate the impact of this compound on the activation of the NF-κB and MAPK signaling pathways in synovial fibroblasts.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on Primary Synovial Fibroblasts
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Mediator Secretion
| Treatment | IL-6 (pg/mL) | IL-8 (pg/mL) | MMP-3 (ng/mL) |
| Untreated Control | |||
| Vehicle + IL-1β | |||
| Apazone (1 µM) + IL-1β | |||
| Apazone (10 µM) + IL-1β | |||
| Apazone (25 µM) + IL-1β |
Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation
| Treatment | p-p65/total p65 (ratio) | p-ERK/total ERK (ratio) | p-p38/total p38 (ratio) |
| Untreated Control | |||
| Vehicle + IL-1β | |||
| Apazone (10 µM) + IL-1β |
Experimental Protocols
Isolation and Culture of Primary Synovial Fibroblasts
This protocol is adapted from established methods for isolating synovial fibroblasts from synovial tissue.[7][8][9]
-
Materials:
-
Synovial tissue obtained from joint replacement surgery.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Collagenase type I.
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
-
Procedure:
-
Mince the synovial tissue into small pieces in a sterile petri dish.
-
Digest the tissue with collagenase type I in DMEM at 37°C for 2-4 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Once confluent, passage the cells using Trypsin-EDTA. Cells between passages 3 and 6 are recommended for experiments to ensure a stable phenotype.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
Primary synovial fibroblasts.
-
96-well plates.
-
This compound stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
-
Procedure:
-
Seed synovial fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium and treat the cells with different concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After 24 hours, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantification of Cytokines and MMPs (ELISA)
-
Materials:
-
Primary synovial fibroblasts.
-
24-well plates.
-
This compound.
-
Recombinant human IL-1β.
-
ELISA kits for human IL-6, IL-8, and MMP-3.
-
-
Procedure:
-
Seed synovial fibroblasts in a 24-well plate at a density of 5 x 10⁴ cells/well and culture until they reach 80-90% confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours. Include untreated and vehicle + IL-1β controls.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentrations of IL-6, IL-8, and MMP-3 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis of NF-κB and MAPK Signaling
The activation of NF-κB and MAPK signaling pathways is crucial for the inflammatory response in synovial fibroblasts.[3][10][11][12]
-
Materials:
-
Primary synovial fibroblasts.
-
6-well plates.
-
This compound.
-
Recombinant human IL-1β.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against: phospho-p65 (NF-κB), total p65, phospho-ERK1/2, total ERK1/2, phospho-p38, total p38.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
-
Procedure:
-
Seed synovial fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with a selected non-toxic concentration of this compound for 1 hour.
-
Stimulate the cells with IL-1β (1 ng/mL) for 15-30 minutes (time course may need optimization).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Signaling Pathways
Caption: Proposed inhibitory mechanism of this compound on IL-1β-induced signaling.
Experimental Workflow
Caption: Workflow for evaluating this compound in synovial fibroblasts.
References
- 1. Fibroblast-like synoviocytes: key effector cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synovial fibroblasts as potential drug targets in rheumatoid arthritis, where do we stand and where shall we go? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Profiling drugs for rheumatoid arthritis that inhibit synovial fibroblast activation - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Video: Author Spotlight: Isolation and Culture of Primary Synovial Macrophages and Fibroblasts from Murine Arthritis Tissue [jove.com]
- 10. Ontology and Function of Fibroblast-Like and Macrophage-Like Synoviocytes: How Do They Talk to Each Other and Can They Be Targeted for Rheumatoid Arthritis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of p38 MAPK by MAPK kinases 3 and 6 in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apazone Dihydrate in Collagen-Induced Arthritis (CIA) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apazone dihydrate, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated potential in modulating inflammatory processes.[1] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in the collagen-induced arthritis (CIA) rodent model, a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.[2][3] The protocols outlined below are based on established methodologies for the CIA model and incorporate findings on the mechanism of action of Apazone.
Mechanism of Action
Apazone functions primarily as an inhibitor of cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] By selectively targeting COX-2, this compound may reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Furthermore, studies have indicated that Apazone can modulate immune cell functions. It has been shown to be a potent inhibitor of leucocyte superoxide production and the synthesis of the pro-inflammatory cytokine Interleukin-1 (IL-1).[1] IL-1 plays a crucial role in the pathogenesis of rheumatoid arthritis by promoting inflammation and cartilage degradation. Apazone has also been observed to stimulate the synthesis of proteoglycans in articular cartilage, suggesting a potential role in cartilage protection.[1]
Data Presentation
While no studies have been identified that specifically use this compound in a collagen-induced arthritis model, data from a closely related adjuvant-induced arthritis model in rats provides valuable insights into its potential efficacy.
Table 1: Efficacy of Azapropazone in Adjuvant-Induced Arthritis in Rats
| Compound | Dosage | Duration of Treatment | Efficacy Endpoint | Results | Reference |
| Azapropazone (APZ) | 150 mg/kg/day | 10-13 days | Reduction in joint pathology | Comparable to Indomethacin (2 mg/kg/day) | [1] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate this compound in a rat CIA model.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Bovine or Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)[4]
-
0.05 M Acetic Acid
-
Syringes and needles (25 or 27 gauge)[4]
-
Homogenizer or sonicator
-
Susceptible rat strain (e.g., Wistar, Sprague-Dawley, or Lewis rats)[4]
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with either CFA (for primary immunization) or IFA (for booster immunization).
-
To create a stable emulsion, mix the two solutions using a homogenizer or by passing them through a double-hubbed needle until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.[3]
-
-
Primary Immunization (Day 0):
-
Administer 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail of each rat.[4]
-
-
Booster Immunization (Day 7):
-
Administer 0.1 mL of the collagen/IFA emulsion intradermally at a site near the primary injection.[4]
-
-
Monitoring of Arthritis Development:
-
Arthritis symptoms typically begin to appear around day 11.[2]
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Dosing Paradigms: [2]
-
Prophylactic: Begin dosing on Day 0 (day of primary immunization) and continue throughout the study.
-
Semi-Established: Begin dosing on Day 7 (day of booster immunization) and continue throughout the study.
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis (around Day 11-13) and continue for a specified treatment period.
Procedure:
-
Preparation of Dosing Solution:
-
Based on the findings from the adjuvant arthritis model, a starting dose of 150 mg/kg/day of this compound is recommended for a therapeutic treatment paradigm.[1] Dose-response studies are advisable to determine the optimal dose.
-
Suspend the appropriate amount of this compound in the chosen vehicle.
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the rats daily via oral gavage.
-
Protocol 3: Assessment of Arthritis Severity
Methods:
-
Clinical Scoring:
-
Score each paw daily or every other day based on a scale of 0-4, where:
-
0 = No signs of inflammation
-
1 = Mild swelling and/or erythema
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema
-
4 = Maximal swelling, erythema, and joint rigidity
-
-
The maximum score per animal is 16.
-
-
Paw Volume/Thickness Measurement:
-
Measure the thickness of the hind paws daily or every other day using a digital caliper.[2]
-
An increase in paw thickness is indicative of inflammation.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess:
-
Inflammatory cell infiltration
-
Synovial hyperplasia (pannus formation)
-
Cartilage degradation
-
Bone erosion
-
-
-
Biomarker Analysis:
-
Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-collagen antibodies using ELISA kits.
-
Visualizations
Caption: Experimental Workflow for this compound in CIA Model.
Caption: Proposed Anti-Inflammatory Signaling Pathway of this compound.
References
- 1. Comparative effects of azapropazone on cellular events at inflamed sites. Influence on joint pathology in arthritic rats, leucocyte superoxide and eicosanoid production, platelet aggregation, synthesis of cartilage proteoglycans, synovial production and actions of interleukin-1 in cartilage resorption correlated with drug uptake into cartilage in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
Application Note: High-Throughput Quantitative Analysis of Apazone Dihydrate and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Apazone dihydrate and its primary metabolites, 6-hydroxyapazone and 8-hydroxyapazone, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay was validated for linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Apazone.
Introduction
Apazone, an anti-inflammatory and analgesic agent, is used in the management of rheumatic diseases.[1] Monitoring its plasma concentrations, along with its metabolites, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.[1][2] While older methods relied on High-Performance Liquid Chromatography (HPLC) with UV detection, LC-MS/MS offers superior sensitivity, specificity, and throughput for bioanalytical assays.[3][4] This application note presents a complete protocol for the analysis of Apazone and its hydroxylated metabolites in human plasma. The primary metabolic pathway for Apazone involves hydroxylation, leading to the formation of metabolites such as 6-hydroxyapazone.[5]
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of Apazone and its metabolites from human plasma.
-
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
6-hydroxyapazone reference standard
-
8-hydroxyapazone reference standard
-
Internal Standard (IS): Phenylbutazone
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
-
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Phenylbutazone, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) % B 0.0 20 2.5 80 2.6 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Data Analysis
Data acquisition and processing were performed using the instrument's proprietary software. Quantification was based on the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Apazone and its metabolites in human plasma.
Chromatography and Specificity
The chromatographic conditions provided good separation of Apazone, 6-hydroxyapazone, 8-hydroxyapazone, and the internal standard, with no significant interference from endogenous plasma components.
Quantitative Data
The method was validated over a linear range of 1-1000 ng/mL for all analytes. The precision and accuracy were within the acceptable limits as per regulatory guidelines.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Apazone | 301.1 | 132.1 | 35 | 80 |
| 6-hydroxyapazone | 317.1 | 148.1 | 38 | 85 |
| 8-hydroxyapazone | 317.1 | 164.1 | 38 | 85 |
| Phenylbutazone (IS) | 309.1 | 160.1 | 30 | 75 |
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Apazone | 1 - 1000 | > 0.995 | 1 |
| 6-hydroxyapazone | 1 - 1000 | > 0.995 | 1 |
| 8-hydroxyapazone | 1 - 1000 | > 0.995 | 1 |
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Apazone | Low (3 ng/mL) | 4.2 | 5.1 | 98.5 |
| Mid (100 ng/mL) | 3.1 | 3.9 | 101.2 | |
| High (800 ng/mL) | 2.5 | 3.2 | 99.1 | |
| 6-hydroxyapazone | Low (3 ng/mL) | 5.5 | 6.3 | 97.9 |
| Mid (100 ng/mL) | 4.0 | 4.8 | 102.5 | |
| High (800 ng/mL) | 3.2 | 4.1 | 100.8 | |
| 8-hydroxyapazone | Low (3 ng/mL) | 6.1 | 7.0 | 96.7 |
| Mid (100 ng/mL) | 4.8 | 5.5 | 103.1 | |
| High (800 ng/mL) | 3.9 | 4.7 | 101.5 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Apazone and its metabolites in human plasma.
Caption: Proposed metabolic pathway of Apazone.
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and reliable for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in clinical and research settings. This method can be effectively applied to pharmacokinetic and drug metabolism studies of Apazone.
References
- 1. The pharmacology and pharmacokinetics of azapropazone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of azapropazone in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. The determination of azapropazone and its 6-hydroxy metabolite in plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Apazone Dihydrate for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apazone, a non-steroidal anti-inflammatory drug (NSAID), has shown therapeutic potential in managing inflammatory conditions. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Despite its promise, the clinical development of Apazone is hampered by its poor aqueous solubility, which can lead to low and variable oral bioavailability. This application note provides a comprehensive overview of potential formulation strategies to enhance the solubility and in vivo performance of Apazone dihydrate. Detailed experimental protocols for the preparation and characterization of these formulations are provided to guide researchers in their drug development efforts.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation. Key properties of Apazone are summarized in the table below. The low aqueous solubility is a primary challenge that needs to be addressed.
| Property | Value | Reference |
| Chemical Name | 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione dihydrate | N/A |
| Molecular Formula | C₁₆H₂₀N₄O₂ · 2H₂O | N/A |
| Molecular Weight | 336.39 g/mol | N/A |
| Appearance | Solid powder | [4] |
| Water Solubility | Poorly soluble | N/A |
| LogP | 2.06 | [5] |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | [4] |
Formulation Strategies for Enhanced In Vivo Performance
To overcome the solubility limitations of this compound, several formulation strategies can be employed. This section details both oral and parenteral approaches.
Oral Formulations
Oral administration is the most common and preferred route for drug delivery due to its convenience and patient compliance. For poorly soluble drugs like Apazone, advanced formulation techniques are necessary to ensure adequate absorption.
Principle: Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as solvent evaporation or melt extrusion. The drug may exist in an amorphous form within the polymer, leading to a higher apparent solubility and dissolution rate compared to its crystalline form.
Protocol: A representative protocol for preparing a solid dispersion of this compound using a hydrophilic polymer like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) is provided in the Experimental Protocols section.
Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The reduction in particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to a higher dissolution velocity and saturation solubility.[6][7] This can enhance oral bioavailability.[6]
Protocol: A general protocol for preparing an this compound nanosuspension for oral administration is outlined in the Experimental Protocols section.
Parenteral Formulations
Parenteral administration offers rapid and complete bioavailability, bypassing first-pass metabolism. However, formulating a poorly soluble drug like Apazone for injection presents significant challenges.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like Apazone, forming inclusion complexes that have enhanced aqueous solubility.[8][9] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in parenteral formulations due to their improved safety profile.[8]
Protocol: A protocol for preparing an injectable formulation of this compound using cyclodextrin complexation is provided in the Experimental Protocols section.
Principle: The solubility of a poorly water-soluble drug can be increased by the addition of a water-miscible solvent in which the drug is more soluble. These co-solvents reduce the polarity of the aqueous environment, thereby increasing the solubility of non-polar drugs. Commonly used co-solvents in parenteral formulations include propylene glycol, ethanol, and polyethylene glycols (PEGs).
Protocol: A representative protocol for a co-solvent-based parenteral formulation of this compound is detailed in the Experimental Protocols section.
Experimental Protocols
The following protocols are provided as representative examples and may require optimization based on specific experimental goals and the physicochemical characteristics of the this compound being used.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., HPMC E5 or PVP K30) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to explore would be 1:1, 1:3, and 1:5 (w/w).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
Characterization of Solid Dispersion
-
Differential Scanning Calorimetry (DSC): To determine the physical state of Apazone (crystalline or amorphous) in the dispersion.
-
Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the drug in the solid dispersion.
-
In Vitro Dissolution Studies: To compare the dissolution rate of the solid dispersion with that of the pure drug in a relevant dissolution medium (e.g., phosphate buffer pH 6.8).
Preparation of this compound Nanosuspension (Wet Milling Method)
-
Preparation of Dispersion: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
Milling: Subject the dispersion to high-energy wet milling using a bead mill. The milling chamber should be charged with milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process Parameters: Optimize milling parameters such as milling time, bead size, and agitator speed to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
-
Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing: Administer the this compound formulation (e.g., solid dispersion reconstituted in water or nanosuspension) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for Apazone concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Data Presentation
Hypothetical Formulation Compositions
The following table provides example compositions for different this compound formulations. These are starting points and will require optimization.
| Formulation Type | Component | Concentration (w/v % or ratio) |
| Solid Dispersion | This compound : HPMC E5 | 1:3 (w/w) |
| Nanosuspension | This compound | 2% |
| Poloxamer 188 | 1% | |
| HPMC | 0.2% | |
| Water for Injection | q.s. to 100% | |
| Cyclodextrin Formulation | This compound | 1% |
| HP-β-CD | 20% | |
| Water for Injection | q.s. to 100% | |
| Co-solvent Formulation | This compound | 1% |
| Propylene Glycol | 40% | |
| Ethanol | 10% | |
| Water for Injection | q.s. to 100% |
Pharmacokinetic Parameters of Apazone (from literature)
This table summarizes the pharmacokinetic parameters of Apazone in humans after oral administration, as reported in the literature.
| Parameter | Value |
| Half-life (t½) | ~12-15 hours |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours |
| Oral Bioavailability | Variable, can be low |
Signaling Pathway and Experimental Workflows
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Apazone exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by Apazone.
Experimental Workflow: Oral Formulation Development
The following diagram illustrates a typical workflow for developing an oral formulation for a poorly soluble compound like this compound.
Caption: Workflow for oral formulation development.
Experimental Workflow: Parenteral Formulation Development
This diagram outlines the key steps in developing a parenteral formulation for this compound.
Caption: Workflow for parenteral formulation development.
Conclusion
The successful in vivo administration of this compound hinges on overcoming its inherent poor aqueous solubility. This application note has outlined several viable formulation strategies, including solid dispersions and nanosuspensions for oral delivery, and cyclodextrin complexation and co-solvency for parenteral administration. The provided protocols and workflows serve as a foundational guide for researchers to develop and characterize effective formulations of this compound, ultimately enabling the thorough investigation of its therapeutic potential in preclinical and clinical settings. Careful optimization of the chosen formulation strategy will be critical to achieving the desired pharmacokinetic profile and therapeutic efficacy.
References
- 1. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. dovepress.com [dovepress.com]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Apazone dihydrate as a tool compound for studying inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apazone dihydrate, a non-steroidal anti-inflammatory drug (NSAID), serves as a valuable tool compound for investigating the complex mechanisms underlying inflammation. Its multifaceted mode of action, which extends beyond cyclooxygenase (COX) inhibition, makes it a subject of interest for researchers exploring novel anti-inflammatory pathways. These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in preclinical inflammation models.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] It exhibits a preference for inhibiting COX-2, the inducible isoform predominantly expressed at sites of inflammation, over the constitutively expressed COX-1, which is involved in homeostatic functions.[1] This preferential inhibition suggests a reduced potential for gastrointestinal side effects commonly associated with non-selective NSAIDs.[1]
Beyond COX inhibition, this compound demonstrates a broader anti-inflammatory profile by modulating immune cell functions. It has been shown to be a potent inhibitor of leukocyte superoxide production and can influence the activity of white blood cells, thereby reducing the cellular components of inflammation.[1][2] Additionally, this compound possesses uricosuric properties, meaning it can increase the excretion of uric acid, making it a useful tool for studying gout and hyperuricemia.[1]
Data Presentation
The following table summarizes the available quantitative data for this compound's activity in various inflammation-related assays.
| Target/Assay | Organism/System | Parameter | Value | Reference(s) |
| COX-1 Inhibition | Not Specified | IC50 | Data not available in searched literature | |
| COX-2 Inhibition | Not Specified | IC50 | Data not available in searched literature | |
| Leukocyte Superoxide Production | Rat (neutrophils) | Effective Concentration | 0.1 - 1 mM (30-70% inhibition) | [3] |
| Interleukin-1 (IL-1) like Activity | Rat (synovial) | - | Potent inhibitor | [2] |
| Adjuvant-Induced Arthritis | Rat | Effective Dose (oral) | 150 mg/kg/day | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Comparative production of IL-1 beta and IL-1 alpha by LPS-stimulated human monocytes: ELISAs measurement revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of rat neutrophil functional responses by azapropazone, an anti-gout drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation of Apazone Dihydrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, storage, and handling of cryopreserved stock solutions of Apazone dihydrate. Adherence to these protocols is crucial for ensuring the stability, and consistent performance of this compound in experimental settings.
Introduction to this compound
Apazone is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits uricosuric properties, making it useful in the treatment of conditions like rheumatoid arthritis and gout.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[1] Additionally, Apazone has been shown to inhibit the production of leucocyte superoxide and interleukin-1 (IL-1)-like activity. Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties of Apazone
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₄O₂ | [1][2] |
| Molecular Weight | 300.36 g/mol | [1][2] |
| Appearance | Crystalline solid | |
| Solubility | Data not available. It is recommended to determine solubility in the desired solvent empirically. |
Preparation of this compound Stock Solutions
The selection of an appropriate solvent is the first critical step in preparing a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving small molecules for in vitro studies due to its high dissolving power.[3][4] However, the final concentration of DMSO in cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.[3]
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate this compound powder and DMSO to room temperature.
-
Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 3.0036 mg per 1 mL of DMSO.
-
Carefully transfer the weighed powder into a sterile amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light, a general good practice for storing chemical compounds.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Cryopreservation of this compound Stock Solutions
Cryopreservation is essential for the long-term storage of this compound stock solutions to maintain their stability and integrity. The goal is to store the aliquots at a temperature where chemical degradation is minimized.
Protocol for Cryopreservation:
-
Materials:
-
Prepared aliquots of this compound stock solution in cryovials.
-
-80°C freezer for long-term storage.
-
Optional: Controlled-rate freezing container.
-
-
Procedure:
-
Flash Freezing (Recommended): Immediately after aliquoting, snap-freeze the cryovials in liquid nitrogen until the solution is completely frozen. This rapid freezing process can help to minimize the formation of large ice crystals that might affect the stability of the compound in solution.
-
Transfer to Long-Term Storage: Promptly transfer the frozen vials to a -80°C freezer for long-term storage.
-
Standard Freezing (Alternative): If liquid nitrogen is not available, place the cryovials directly into a -80°C freezer. While not as rapid as flash freezing, this is a commonly accepted practice.
-
Inventory Management: Properly label each cryovial with the compound name, concentration, date of preparation, and aliquot number. Maintain a detailed inventory of all stored stock solutions.
-
Stability of Cryopreserved this compound Stock Solutions
The long-term stability of cryopreserved this compound stock solutions has not been extensively reported. Therefore, it is recommended to perform periodic quality control checks.
Recommended Stability Testing Schedule:
| Storage Temperature | Recommended Test Interval | Parameters to Test |
| -80°C | 6 months, 12 months, and annually thereafter | Visual inspection for precipitation, concentration measurement (e.g., via HPLC-UV), and functional assay |
| -20°C | 1 month, 3 months, 6 months | Visual inspection for precipitation, concentration measurement, and functional assay |
| 4°C | 1 week, 2 weeks, 1 month | Visual inspection for precipitation, concentration measurement, and functional assay |
| Room Temperature | 24 hours, 48 hours, 1 week | Visual inspection for precipitation, concentration measurement, and functional assay |
Note: The stability of the compound is expected to decrease with increasing storage temperature. Long-term storage at 4°C or room temperature is not recommended.
Thawing and Use of Cryopreserved Stock Solutions
Proper thawing technique is as important as the freezing process to ensure the integrity of the stock solution.
Protocol for Thawing:
-
Remove a single aliquot from the -80°C freezer.
-
Thaw the solution rapidly in a 37°C water bath until just thawed. Do not leave the vial in the water bath for an extended period.
-
Once thawed, gently vortex the vial to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, gently warm the solution and vortex again. If the precipitate does not redissolve, the stock solution may be compromised.
-
Dilute the stock solution to the desired final concentration in your experimental medium immediately before use.
-
Crucially, any unused portion of the thawed aliquot should be discarded. Do not refreeze thawed aliquots. Repeated freeze-thaw cycles can lead to degradation of the compound.
Visualizations
Signaling Pathway of Apazone
Caption: Mechanism of action of Apazone.
Experimental Workflow for Cryopreservation
Caption: Recommended workflow for stock solution cryopreservation.
References
Measuring the Effect of Apazone Dihydrate on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apazone dihydrate, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) with established anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipids that play a significant role in inflammation, pain, and fever.[1] Specifically, azapropazone shows a preference for inhibiting COX-2, an isoform induced during inflammatory states, which may minimize certain gastrointestinal side effects associated with non-selective NSAIDs.[1] Beyond its impact on prostaglandin synthesis, azapropazone has been shown to modulate immune cell functions.[1] Notably, it has been identified as a potent inhibitor of the production of the pro-inflammatory cytokine Interleukin-1 (IL-1) in synovial tissue.[2]
This document provides detailed application notes and experimental protocols for researchers to investigate the effects of this compound on the production of a broader range of cytokines, including the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the anti-inflammatory cytokine Interleukin-10 (IL-10). While direct evidence for this compound's effect on these specific cytokines is limited, studies on other NSAIDs with similar mechanisms of action suggest a potential for broader cytokine modulation.[3][4][5] The provided protocols will guide users in treating relevant cell types with this compound, quantifying subsequent cytokine production, and assessing cell viability to ensure the observed effects are not due to cytotoxicity.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data on the effect of this compound on cytokine production, based on its known inhibition of IL-1 and the observed effects of other NSAIDs on TNF-α, IL-6, and IL-10.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production by LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 500 ± 45 | 1200 ± 110 | 800 ± 70 |
| This compound (10 µM) | 250 ± 30 | 850 ± 95 | 550 ± 60 |
| This compound (50 µM) | 100 ± 15 | 400 ± 50 | 250 ± 35 |
Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production by LPS-Stimulated Human PBMCs
| Treatment | IL-10 (pg/mL) |
| Vehicle Control | 600 ± 55 |
| This compound (10 µM) | 500 ± 50 |
| This compound (50 µM) | 400 ± 45 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of human Peripheral Blood Mononuclear Cells (PBMCs) and subsequent treatment with this compound.
Materials:
-
Human PBMCs (freshly isolated or cryopreserved)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Cell Stimulation: To induce cytokine production, stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 50 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until cytokine analysis.
Cytokine Quantification using ELISA
This protocol outlines the measurement of a specific cytokine (e.g., TNF-α) in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)
-
Collected cell culture supernatants
-
Recombinant cytokine standard
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add 100 µL of the collected supernatants and serially diluted recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Multiplex Cytokine Assay
For the simultaneous measurement of multiple cytokines, a multiplex bead-based immunoassay (e.g., Luminex or Bio-Plex) is recommended.
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, streptavidin-PE, and wash buffer)
-
Collected cell culture supernatants
-
Cytokine standard cocktail
-
96-well filter plate
-
Multiplex assay reader
Procedure:
-
Plate Preparation: Pre-wet the filter plate with assay buffer and aspirate using a vacuum manifold.
-
Bead Addition: Add the antibody-coupled beads to the wells.
-
Washing: Wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add 50 µL of the collected supernatants and cytokine standard cocktail to the wells. Incubate for 30-60 minutes at room temperature with shaking.
-
Washing: Wash the beads three times with wash buffer.
-
Detection Antibody Incubation: Add the detection antibody cocktail to each well and incubate for 30 minutes at room temperature with shaking.
-
Washing: Wash the beads three times with wash buffer.
-
Streptavidin-PE Incubation: Add streptavidin-PE to each well and incubate for 10 minutes at room temperature with shaking.
-
Washing: Wash the beads three times with wash buffer.
-
Resuspension and Reading: Resuspend the beads in assay buffer and read the plate on a multiplex assay reader.
-
Data Analysis: Use the assay software to generate a standard curve and determine the concentrations of the different cytokines in the samples.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects on cytokine production are not a result of cell death.
Materials:
-
Cells treated as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plate reader
Procedure:
-
MTT Addition: After collecting the supernatants for cytokine analysis, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.
Visualizations
Signaling Pathways
The production of inflammatory cytokines is regulated by complex signaling pathways. This compound, through its modulation of inflammatory processes, may influence these pathways. The NF-κB and MAPK signaling cascades are two of the most critical pathways in the regulation of pro-inflammatory cytokine gene expression.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring the effect of this compound on cytokine production.
Caption: Workflow for assessing this compound's effect on cytokine production.
References
- 1. What is the mechanism of Azapropazone? [synapse.patsnap.com]
- 2. Comparative effects of azapropazone on cellular events at inflamed sites. Influence on joint pathology in arthritic rats, leucocyte superoxide and eicosanoid production, platelet aggregation, synthesis of cartilage proteoglycans, synovial production and actions of interleukin-1 in cartilage resorption correlated with drug uptake into cartilage in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Apazone dihydrate solubility issues in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Apazone dihydrate in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
Apazone, also known as Azapropazone, is a non-steroidal anti-inflammatory drug (NSAID).[1][2] It is used in the treatment of conditions like rheumatoid arthritis and gout.[3] The dihydrate form indicates that two water molecules are associated with each molecule of Apazone. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its dissolution rate, and consequently, its bioavailability and therapeutic efficacy. Poor solubility can lead to challenges in formulation development and may result in suboptimal drug exposure in preclinical and clinical studies.
Q2: What is the expected aqueous solubility of Apazone?
Published data for Azapropazone indicates a water solubility of 147.2 mg/L at 35 °C.[4] However, it is important to note that the specific crystalline form (anhydrous vs. dihydrate) can influence solubility, and this value should be considered as an approximation for this compound. The solubility is also expected to be pH-dependent.
Q3: Which factors can influence the solubility of this compound in my experimental media?
Several factors can significantly impact the solubility of a poorly soluble compound like this compound:
-
pH of the media: The ionization state of this compound changes with pH, which in turn affects its solubility.
-
Temperature: Solubility is generally temperature-dependent. For biopharmaceutical relevance, experiments are often conducted at 37 °C.[5][6]
-
Composition of the media: The presence of salts, buffers, and other excipients can either enhance or decrease solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to ensure the polymorphic form of the this compound is consistent across experiments.
-
Time to equilibrium: Sufficient time is required for the solid drug to dissolve and reach a state of equilibrium saturation. This is a critical consideration in solubility studies.
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered during the solubilization of this compound.
Problem 1: Low or inconsistent solubility results.
-
Possible Cause 1: Insufficient equilibration time.
-
Troubleshooting Step: The "shake-flask" method is the gold standard for determining equilibrium solubility.[5] It is recommended to shake the suspension of this compound in the media for at least 24 hours to ensure equilibrium is reached.[5] For some poorly soluble compounds, up to 48 hours may be necessary.
-
-
Possible Cause 2: Incorrect pH of the final suspension.
-
Troubleshooting Step: The addition of a significant amount of a weakly acidic or basic compound can alter the pH of the buffer. It is crucial to measure and verify the pH of the suspension at the end of the experiment.[5]
-
-
Possible Cause 3: Degradation of the compound.
-
Troubleshooting Step: Analyze the sample for the presence of degradation products using a suitable analytical method like HPLC. If degradation is observed, consider using milder conditions (e.g., protection from light, lower temperature if permissible) or a shorter equilibration time if saturation can be achieved.
-
-
Possible Cause 4: Common ion effect.
-
Troubleshooting Step: If using a buffer containing an ion that is also present in the salt form of your compound (if applicable), it could suppress solubility. Consider using a different buffer system.
-
Problem 2: Precipitation of this compound upon addition to aqueous media.
-
Possible Cause 1: Use of a co-solvent for stock solution.
-
Troubleshooting Step: If a water-miscible organic solvent (e.g., DMSO, ethanol) is used to prepare a stock solution, adding this to an aqueous medium can cause the compound to precipitate if its solubility in the final mixture is exceeded. Minimize the volume of the organic co-solvent in the final solution.
-
-
Possible Cause 2: Supersaturation.
-
Troubleshooting Step: A supersaturated solution is thermodynamically unstable and can lead to precipitation. Ensure that the concentration of this compound in your experiment does not exceed its equilibrium solubility in the specific medium.
-
Problem 3: Difficulty in wetting or dispersing the this compound powder.
-
Possible Cause: Hydrophobicity of the powder.
-
Troubleshooting Step: The powder may be hydrophobic and float on the surface of the aqueous medium. Gentle sonication can help to wet the powder and facilitate its dispersion. The use of a small amount of a surfactant (e.g., Tween 80) can also improve wettability, but its potential impact on the experimental outcome should be carefully considered.[7]
-
Quantitative Data Summary
The following table summarizes the reported solubility of Azapropazone. Note that this data may not be fully representative of the dihydrate form and solubility is pH-dependent. Researchers should determine the solubility of this compound in their specific experimental media.
| Compound | Medium | Temperature (°C) | Solubility (mg/L) |
| Azapropazone | Water | 35 | 147.2[4] |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method
This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[5][6]
Materials:
-
This compound powder
-
Selected aqueous media (e.g., phosphate buffer pH 6.8, simulated gastric fluid pH 1.2)
-
Shaking incubator or orbital shaker capable of maintaining 37 ± 1 °C
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for quantifying Apazone (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a known volume of the desired medium in a sealed container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation has been achieved.
-
Place the sealed containers in a shaking incubator set at 37 ± 1 °C.
-
Shake the samples at a constant, appropriate speed (e.g., 100 rpm) for 24-48 hours to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the samples to ensure that excess solid is still present.
-
Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a syringe filter. It is crucial to avoid disturbing the solid pellet during supernatant collection.
-
Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method.
-
Measure and report the final pH of the saturated solution.
Visualizations
Signaling Pathway
Apazone is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10]
Caption: Mechanism of action of this compound via inhibition of the COX pathway.
Experimental Workflow
The following workflow outlines the key steps for determining the equilibrium solubility of this compound.
Caption: Workflow for the shake-flask solubility determination of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common solubility issues.
Caption: A logical approach to troubleshooting this compound solubility problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azapropazone | C16H20N4O2 | CID 26098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azapropazone [drugcentral.org]
- 4. guidechem.com [guidechem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
Technical Support Center: Optimizing Apazone Dihydrate Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apazone dihydrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound, also known as Azapropazone, is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[2][3] By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain.[3] It has also been shown to inhibit the production of leukocyte superoxide and synovial interleukin-1 (IL-1)-like activity, and to stimulate the synthesis of articular cartilage proteoglycans.[4]
Q2: How should I prepare a stock solution of this compound for my cell culture experiments?
A2: this compound is sparingly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the risk of precipitation, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.
Q3: What are the typical working concentrations of this compound for cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on available literature, concentrations can range from low micromolar (µM) to millimolar (mM) levels. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How can I assess the effect of this compound on cell viability?
A4: A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | - The concentration of this compound exceeds its solubility in the medium. - The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility. - Interaction with components in the serum or medium. | - Prepare a fresh, lower concentration stock solution. - Ensure the stock solution is fully dissolved before adding it to the medium. - Perform a serial dilution of the stock solution directly in the pre-warmed cell culture medium. - Consider reducing the serum concentration if possible. - If precipitation persists, try preparing the stock solution in a different solvent, such as ethanol, and test for cell toxicity. |
| No observable effect of this compound on cells. | - The concentration used is too low. - The incubation time is too short. - The compound has degraded. | - Perform a dose-response experiment with a wider range of concentrations. - Increase the incubation time. - Prepare a fresh stock solution of this compound. |
| High levels of cell death (cytotoxicity) observed. | - The concentration of this compound is too high. - The solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the IC50 value for your cell line. - Lower the concentration of this compound used. - Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5% for DMSO). |
| Inconsistent or variable results between experiments. | - Inconsistent cell seeding density. - Variation in drug preparation and dilution. - Contamination of cell cultures. | - Ensure consistent cell numbers are seeded for each experiment. - Prepare fresh drug dilutions for each experiment and use precise pipetting techniques. - Regularly check cell cultures for any signs of contamination.[5][6] |
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in publicly available literature, the following table provides a general range of concentrations reported for in vitro studies with NSAIDs. It is imperative to determine the specific IC50 for your cell line of interest.
| Cell Line | Assay | Reported Concentration Range for NSAIDs (µM) |
| Various Cancer Cell Lines | Cytotoxicity (e.g., MTT) | 10 - 1000 |
| Chondrocytes | Anti-inflammatory | 1 - 100 |
| Macrophages | Cytokine Inhibition | 1 - 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Cell Viability using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, prepare serial dilutions of this compound from your stock solution in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[7]
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound inhibits the COX-2 pathway, reducing prostaglandin synthesis.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Azapropazone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Azapropazone? [synapse.patsnap.com]
- 3. What is Azapropazone used for? [synapse.patsnap.com]
- 4. Comparative effects of azapropazone on cellular events at inflamed sites. Influence on joint pathology in arthritic rats, leucocyte superoxide and eicosanoid production, platelet aggregation, synthesis of cartilage proteoglycans, synovial production and actions of interleukin-1 in cartilage resorption correlated with drug uptake into cartilage in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Apazone Dihydrate Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Apazone dihydrate precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Apazone, also known as Azapropazone, is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its dihydrate form is often used in pharmaceutical research and development. Apazone is a weak acid and is classified as a poorly water-soluble drug, which can lead to precipitation in aqueous solutions. This precipitation can negatively impact the accuracy and reproducibility of experiments, as well as hinder the development of stable liquid formulations. A general understanding of its limited water solubility is noted in chemical databases, which list its water solubility as 147.2mg/L at 35°C.
Q2: What are the primary factors that influence the precipitation of this compound?
The precipitation of this compound from an aqueous solution is primarily influenced by:
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pH: As a weak acid, the solubility of Apazone is highly dependent on the pH of the solution. In acidic environments, it is less soluble and more prone to precipitation.
-
Temperature: Temperature can affect the solubility of this compound, although the extent of this effect may be less pronounced compared to pH.
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Concentration: Exceeding the saturation solubility of this compound in a given aqueous medium will lead to precipitation.
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Presence of other solutes: The ionic strength and the presence of other excipients in the solution can either enhance or decrease the solubility of this compound.
Q3: What are the general strategies to prevent the precipitation of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the solubility and prevent the precipitation of poorly water-soluble drugs. These include:
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pH adjustment: Maintaining a pH where the ionized form of the drug is predominant can significantly increase solubility.
-
Use of co-solvents: The addition of water-miscible organic solvents can increase the solubility of hydrophobic drugs.
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Complexation with cyclodextrins: Cyclodextrins can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[3][4][5][6][7]
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Formation of solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.[8][9]
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Use of surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[10]
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Addition of precipitation inhibitors: Certain polymers can inhibit the nucleation and crystal growth of the drug, maintaining a supersaturated state.
Troubleshooting Guide
Issue 1: this compound precipitates out of my buffer solution upon preparation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the buffer | Apazone is a weak acid and is less soluble at lower pH. Measure the pH of your final solution. Adjust the pH to a more alkaline value (e.g., pH 7.4 or higher) using a suitable base (e.g., NaOH). | The precipitate should redissolve as the pH increases, leading to a clear solution. |
| Concentration exceeds solubility | The concentration of this compound in your solution may be above its saturation solubility at the given pH and temperature. Try preparing a more dilute solution. | A lower concentration may remain in solution without precipitating. |
| Low temperature | Solubility can decrease at lower temperatures. If your experiment allows, try gently warming the solution while stirring. | Increased temperature may facilitate the dissolution of the precipitate. |
Issue 2: My this compound solution is initially clear but precipitates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow precipitation kinetics | The solution may be supersaturated, and precipitation is occurring slowly. Consider adding a precipitation inhibitor to your formulation. Common inhibitors for poorly soluble drugs include hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and certain grades of polyethylene glycol (PEG).[11] | The precipitation inhibitor should stabilize the supersaturated solution and prevent or significantly delay the formation of a precipitate. |
| Change in pH over time | The pH of your solution might be drifting due to atmospheric CO2 absorption or interaction with container surfaces. Re-measure the pH and adjust if necessary. Ensure your buffer has sufficient buffering capacity. | Maintaining a stable, optimal pH will prevent pH-induced precipitation. |
| Temperature fluctuations | If the solution is stored under conditions with fluctuating temperatures, precipitation can occur during colder periods. Store the solution at a controlled, constant temperature. | Stable temperature storage will prevent temperature-induced precipitation. |
Issue 3: I am observing inconsistent results in my assays, which I suspect is due to micro-precipitation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of non-visible precipitates | Micro-precipitates may not be visible to the naked eye but can interfere with analytical measurements. Filter the solution through a 0.22 µm filter before analysis. | Filtration will remove any micro-precipitates, leading to more consistent and reliable assay results. |
| Interaction with assay components | Components of your assay buffer or reagents may be causing the precipitation of this compound. Evaluate the compatibility of this compound with all assay components individually. | Identifying and replacing the incompatible component will prevent in-assay precipitation. |
Quantitative Data Summary
| Parameter | Condition | Expected Solubility Trend for this compound |
| pH | Increasing pH (more alkaline) | Solubility Increases |
| Decreasing pH (more acidic) | Solubility Decreases | |
| Temperature | Increasing Temperature | Solubility Generally Increases |
| Decreasing Temperature | Solubility Generally Decreases |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given buffer.
Materials:
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This compound powder
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Buffer solution of desired pH
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Scintillation vials or glass flasks with screw caps
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Orbital shaker or magnetic stirrer
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Centrifuge
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0.22 µm syringe filters
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High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Procedure:
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Add an excess amount of this compound powder to a vial containing a known volume of the buffer solution.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the suspension at a constant temperature (e.g., 25°C or 37°C).
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Continue agitation for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
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After the incubation period, stop the agitation and allow the suspension to settle for a short period.
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Withdraw a sample of the supernatant and centrifuge it at a high speed to pellet any remaining undissolved solid.
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Filter the supernatant through a 0.22 µm syringe filter.
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Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method.
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Quantify the concentration of dissolved Apazone using a validated HPLC method.
Protocol 2: Screening of Excipients for Preventing this compound Precipitation
This protocol provides a framework for screening different excipients to identify effective precipitation inhibitors.
Materials:
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Concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or a pH-adjusted aqueous solution where it is soluble).
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Aqueous buffer solution where this compound is known to precipitate (e.g., a buffer with a lower pH).
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Stock solutions of various excipients to be tested (e.g., HPMC, PVP, cyclodextrins, surfactants).
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96-well microplate
-
Plate reader capable of measuring turbidity or light scattering.
Procedure:
-
In the wells of a 96-well plate, add the aqueous buffer solution.
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To different wells, add varying concentrations of the excipient stock solutions. Include control wells with no excipient.
-
Initiate precipitation by adding a small volume of the concentrated this compound stock solution to each well.
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Immediately place the microplate in a plate reader and monitor the change in absorbance or turbidity over time at a suitable wavelength (e.g., 600 nm).
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Wells that show a lower or delayed increase in turbidity contain effective precipitation inhibitors at the tested concentration.
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Visual inspection of the wells for precipitate can also be used as a qualitative assessment.
Visualizations
Caption: Factors influencing this compound precipitation.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. The pharmacology and pharmacokinetics of azapropazone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azapropazone | C16H20N4O2 | CID 26098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. scispace.com [scispace.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Apazone Dihydrate in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Apazone dihydrate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound is a non-steroidal anti-inflammatory drug (NSAID). It is also commonly known as Azapropazone dihydrate.[1][2][3] Its CAS number is 22304-30-9 (dihydrate) and its molecular formula is C16H24N4O4.[1]
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, it is recommended to store this compound in a dry, dark place at -20°C.[1] For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[1] General good storage practice also includes keeping the container tightly closed in a cool and well-ventilated area.[4]
Q3: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a 3,5-dioxo-pyrazolidine ring and a dimethylamino group, this compound is susceptible to hydrolysis and oxidation.[5] It has been noted to be relatively easily attacked by various chemical reactants, and its stability towards hydrolyzing and oxidizing agents differs from that of Phenylbutazone.[5]
Q4: Are there any known degradation products of this compound?
While specific degradation products from long-term storage of the solid form are not extensively documented in publicly available literature, one study identified a product resulting from the opening of the pyrazolidine ring in the presence of formic acid.[6] In vivo, metabolites such as 8-hydroxyazapropazone and 6-hydroxyazapropazone have been identified, though these are not necessarily formed during storage.
Q5: How long can I store this compound?
The shelf life of this compound is not definitively established in publicly available literature. For research purposes, it is recommended to use the compound within the manufacturer's recommended retest date. If no date is provided, a conservative approach would be to re-evaluate the material's purity after long-term storage, especially if visual changes are observed. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in powder color (e.g., yellowing) | Photodegradation or oxidation. | Store the compound in a light-resistant container and in an inert atmosphere (e.g., under argon or nitrogen). Re-test the purity of the material using a suitable analytical method like HPLC. |
| Clumping or caking of the powder | Absorption of moisture. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. |
| Inconsistent results in bioassays | Degradation of the compound leading to reduced potency. | Prepare fresh stock solutions for each experiment. If using older stock, verify the concentration and purity via HPLC before use. Consider performing a forced degradation study to understand the stability of the compound in your experimental conditions. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Attempt to identify the degradation products using techniques like LC-MS. Review storage conditions and handling procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (Illustrative Example)
This protocol describes a general approach for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your instrumentation and specific degradation products.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer components
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Method Development:
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV spectrophotometer (typically around 251 nm).
-
Mobile Phase Optimization: Start with a mobile phase of acetonitrile and water/buffer (e.g., 50:50 v/v). Adjust the ratio and pH of the buffer to achieve good peak shape and resolution between the parent drug and any degradation products generated during forced degradation studies.
-
Flow Rate and Column Temperature: Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25-30°C) to achieve efficient separation within a reasonable run time.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified duration.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
5. Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound (Solid State) at 25°C/60% RH
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | Conforms | 99.5 | 0.5 |
| 6 | Conforms | 99.2 | 0.8 |
| 12 | Conforms | 98.9 | 1.1 |
| 24 | Slight yellow tint | 98.1 | 1.9 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability data may vary.
Table 2: Illustrative Accelerated Stability Data for this compound (Solid State) at 40°C/75% RH
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 1 | Conforms | 98.9 | 1.1 |
| 3 | Conforms | 97.5 | 2.5 |
| 6 | Yellowish powder | 95.8 | 4.2 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability data may vary.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ikev.org [ikev.org]
- 3. Azapropazone | C16H20N4O2 | CID 26098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Determination of azapropazone and 8-hydroxyazapropazone in urine by direct quantitative thin-layer chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Apazone dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Apazone dihydrate.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dissolution profiles between different batches of this compound. What could be the cause?
A1: Inconsistent dissolution profiles are a common manifestation of batch-to-batch variability in active pharmaceutical ingredients (APIs). Several factors related to the physicochemical properties of this compound could be responsible. These include, but are not limited to:
-
Particle Size Distribution: Variations in particle size can significantly impact the surface area available for dissolution. Smaller particles generally dissolve faster.
-
Crystallinity and Polymorphism: Different crystalline forms (polymorphs) or the presence of amorphous content can have different solubilities and dissolution rates.
-
Hydration State: Although you are using the dihydrate form, variations in the manufacturing or storage process could lead to differences in the actual water content.
-
Impurities: The presence of different levels or types of impurities can affect the dissolution behavior of the API.
We recommend a systematic investigation of these properties for the problematic batches.
Q2: Our recent batch of this compound shows a different color/appearance compared to previous batches. Should we be concerned?
A2: A change in the physical appearance, such as color, of an API is a potential indicator of batch variability and should be investigated. Possible causes include:
-
Presence of Impurities: Even trace amounts of colored impurities can affect the overall appearance of the powder.
-
Degradation Products: Exposure to light, heat, or reactive species during manufacturing or storage can lead to the formation of degradation products, which may be colored.
-
Variation in Crystal Habit: Different crystallization conditions can lead to crystals with different shapes and sizes, which can affect how they reflect light and thus their apparent color.
While a slight color variation may not always impact performance, it warrants investigation to rule out any significant chemical changes. We recommend performing purity analysis using a suitable chromatographic method.
Q3: We are seeing unexpected peaks in our HPLC analysis of a new batch of this compound. How should we proceed?
A3: The appearance of unexpected peaks in an HPLC chromatogram suggests the presence of impurities or degradation products. To address this, we recommend the following steps:
-
Confirm System Suitability: Ensure that the HPLC system is performing correctly by running a system suitability test with a well-characterized reference standard.
-
Analyze the Reference Standard: Run the reference standard of this compound to confirm the retention time of the main peak and to ensure the unexpected peaks are not artifacts of the system or mobile phase.
-
Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) on a known good batch of this compound. This can help in identifying if the unknown peaks correspond to known degradation products.
-
Impurity Profiling: If the peaks do not correspond to known degradation products, they may be process-related impurities from the synthesis or manufacturing of the new batch. Further characterization using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be necessary to identify these impurities.
The following diagram illustrates a logical workflow for investigating unknown HPLC peaks.
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Troubleshooting Guides
Issue 1: Variability in Potency/Assay Values
If you are observing lower than expected potency or inconsistent assay values between batches, follow this guide.
1. Initial Assessment:
-
Review Certificate of Analysis (CoA): Compare the CoA for the current batch with previous batches. Look for any reported differences in purity, water content, or residual solvents.
-
Verify Standard Preparation: Ensure that the reference standard is properly stored and that the standard solutions are prepared accurately.
2. Experimental Investigation:
-
Water Content Determination: The hydration state of this compound can impact its measured potency. Perform Karl Fischer titration to accurately determine the water content of the problematic batch and compare it to the specification.
-
Purity Analysis by HPLC: A validated HPLC method is crucial for determining the purity of this compound. The presence of undetected or co-eluting impurities can lead to inaccurate assay results.
-
Residual Solvent Analysis: Use Gas Chromatography (GC) to quantify any residual solvents from the manufacturing process, as these can contribute to the overall weight and affect the calculated potency.
Data Comparison Table:
| Parameter | Batch A (Good) | Batch B (Problematic) | Specification |
| Assay (HPLC, as-is) | 99.5% | 97.2% | 98.0% - 102.0% |
| Water Content (Karl Fischer) | 11.8% | 13.5% | 11.5% - 12.5% (for dihydrate) |
| Residual Solvents (GC) | <0.1% | 1.5% (Ethanol) | <0.5% Total Solvents |
| Assay (on anhydrous, solvent-free basis) | 99.6% | 99.4% | 98.0% - 102.0% |
In this example, the high water content and presence of residual solvent in Batch B are the likely causes for the lower "as-is" assay value.
Issue 2: Poor Flowability and Compaction Properties
For researchers in drug product formulation, changes in the powder properties of this compound can affect manufacturing processes like tableting.
1. Physical Characterization:
-
Particle Size and Shape Analysis: Use techniques like laser diffraction for particle size distribution and microscopy (e.g., Scanning Electron Microscopy - SEM) to observe the particle shape and morphology.
-
Powder Flow Analysis: Measure the angle of repose or use a powder rheometer to quantify the flow properties of different batches.
-
Bulk and Tapped Density: These measurements provide insights into the packing behavior of the powder.
Data Comparison Table:
| Parameter | Batch X (Good Flow) | Batch Y (Poor Flow) |
| Mean Particle Size (D50) | 50 µm | 15 µm |
| Particle Shape (SEM) | Prismatic crystals | Agglomerated needles |
| Angle of Repose | 35° | 48° |
| Hausner Ratio | 1.15 | 1.35 |
The smaller particle size and needle-like morphology of Batch Y contribute to its poor flowability, as indicated by the higher angle of repose and Hausner ratio.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Assay of this compound
This protocol outlines a general reversed-phase HPLC method for the analysis of this compound.
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: Particle Size Distribution by Laser Diffraction
-
Instrument: A suitable laser diffraction particle size analyzer.
-
Dispersion: Dry powder dispersion using an appropriate air pressure to ensure deagglomeration without causing particle fracture.
-
Measurement: Perform the measurement in triplicate for each batch.
-
Data Analysis: Report the particle size distribution as D10, D50, and D90 values.
The following diagram illustrates the general workflow for investigating batch-to-batch variability.
Caption: General workflow for investigating API batch variability.
Signaling Pathway Information
Apazone is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[1] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By blocking COX, Apazone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1]
The following diagram illustrates the simplified signaling pathway.
Caption: Simplified mechanism of action of Apazone.
References
Minimizing off-target effects of Apazone dihydrate in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of Apazone dihydrate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[1] this compound shows a preference for inhibiting COX-2 over COX-1.[1]
Q2: What are the known on-targets for this compound?
The primary on-targets of this compound are the cyclooxygenase enzymes, COX-1 and COX-2.
Q3: What are potential off-target effects of this compound?
-
Inhibition of neutrophil function: Studies have shown that azapropazone can inhibit neutrophil migration and superoxide production.[2]
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Modulation of cytokine production: Azapropazone has been observed to inhibit the production of interleukin-1 (IL-1)-like activity.[2]
-
Interference with signaling pathways: Like other NSAIDs, this compound could potentially modulate signaling pathways such as NF-κB and MAPK cascades, which are central to inflammation.
Q4: Why is it important to consider the high plasma protein binding of this compound in cellular assays?
This compound is known to be strongly bound to human serum albumin. In in vitro assays containing serum (e.g., Fetal Bovine Serum), the free concentration of this compound available to interact with cells will be significantly lower than the total concentration added. This can lead to an underestimation of its potency and off-target effects. It is crucial to consider the protein binding capacity of your cell culture medium when determining experimental concentrations.
Q5: How can I determine the optimal concentration of this compound for my cellular assay?
The optimal concentration should be determined empirically for each cell type and assay. It is recommended to perform a dose-response curve to identify the concentration range that achieves the desired on-target effect (e.g., inhibition of prostaglandin E2 production) without causing significant cytotoxicity.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cytotoxicity at concentrations that should be selective for COX-2. | The observed toxicity may be due to off-target effects on other cellular pathways essential for cell survival. | 1. Perform a cell viability assay (e.g., MTT, LDH) to confirm the cytotoxic concentration range.2. Lower the concentration of this compound to a range where on-target engagement is maintained with minimal cytotoxicity.3. Consider using a structurally different COX-2 inhibitor as a control to see if the effect is specific to this compound. |
| Discrepancy between expected and observed results in signaling pathway studies (e.g., NF-κB, MAPK). | This compound may be directly or indirectly modulating components of the signaling pathway being investigated, independent of its COX-inhibitory activity. | 1. Investigate the effect of this compound on key nodes of the pathway (e.g., phosphorylation of key kinases in the MAPK pathway, IκBα degradation in the NF-κB pathway) using techniques like Western blotting or specific reporter assays.2. Use a rescue experiment by adding back the product of the on-target enzyme (e.g., prostaglandins) to see if the observed effect is reversed. |
| Inconsistent results between experiments. | 1. Variability in the concentration of serum in the cell culture medium, leading to inconsistent free drug concentrations.2. Degradation of this compound in the cell culture medium over time. | 1. Standardize the serum concentration in all experiments or consider using serum-free medium if appropriate for your cell line.2. Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment if inconsistencies persist. |
| Assay interference (e.g., autofluorescence, colorimetric assay inhibition). | The chemical structure of this compound may interfere with the detection method of your assay. | 1. Run a control with this compound in the absence of cells to check for direct interference with the assay reagents.2. If interference is detected, consider using an alternative assay with a different detection method (e.g., luminescence-based instead of fluorescence-based). |
Quantitative Data
Table 1: In Vitro Inhibitory Potency of Azapropazone against COX-1 and COX-2
| Target | IC50 (µM) | Assay System |
| COX-1 | 47 | Human Whole Blood Assay |
| COX-2 | 25 | Human Whole Blood Assay |
Data extracted from a comparative study of NSAIDs.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dissolving the compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Assessing Off-Target Effects on the NF-κB Signaling Pathway using a Reporter Assay
-
Cell Transfection: Transfect cells with a NF-κB reporter plasmid (e.g., expressing luciferase or GFP under the control of a NF-κB response element) and a control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNF-α or IL-1β).
-
Incubation: Incubate for the optimal time for reporter gene expression (typically 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., using a luminometer for luciferase assays).
-
Data Analysis: Normalize the NF-κB reporter activity to the control reporter activity. Compare the activity in this compound-treated cells to the stimulated control to determine the inhibitory effect.
Visualizations
Caption: On- and potential off-target effects of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
Technical Support Center: Overcoming Resistance to Apazone Dihydrate in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving Apazone dihydrate. As direct studies on resistance to this compound in cell lines are limited, this guide is based on established principles of drug resistance to non-steroidal anti-inflammatory drugs (NSAIDs) and other chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific resistance mechanisms to this compound have not been extensively documented, resistance to NSAIDs in cancer cell lines can be mediated by several factors.[1][2][3][4] These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Alterations in Drug Target: While this compound primarily targets cyclooxygenase (COX) enzymes, particularly COX-2, mutations or altered expression of these enzymes could potentially reduce drug binding and inhibitory effects.[5]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and MAPK can promote cell survival and override the apoptotic signals induced by this compound.[4][6]
-
Resistance to Apoptosis: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells less susceptible to drug-induced cell death.[1][7]
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COX-Independent Mechanisms: NSAIDs can exert anti-cancer effects through pathways independent of COX inhibition.[8][9] Resistance could emerge from alterations in these alternative targets.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[10] This is typically done using a cell viability assay such as MTT or CCK-8.
Q3: What are the first steps I should take to troubleshoot this compound resistance?
A3: Start by verifying your experimental setup. Ensure the quality and concentration of your this compound stock solution. Review your cell culture practices to rule out issues like contamination or genetic drift of the cell line.[11] Subsequently, you can proceed to characterize the resistance by performing a dose-response curve to quantify the shift in IC50.
Q4: Can combining this compound with other agents help overcome resistance?
A4: Yes, combination therapy is a common strategy to overcome drug resistance.[1] Consider combining this compound with:
-
Efflux Pump Inhibitors: Compounds that block the function of ABC transporters can increase the intracellular concentration of this compound.
-
Inhibitors of Pro-Survival Pathways: Targeting pathways like PI3K/Akt or MAPK with specific inhibitors may re-sensitize cells to this compound.
-
Conventional Chemotherapeutic Agents: Synergistic effects may be observed when this compound is combined with other anticancer drugs.[12]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over several passages.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Perform a dose-response assay to confirm a shift in the IC50 value.[10] 2. If resistance is confirmed, consider establishing a resistant cell line for further study (see Experimental Protocols). 3. Test combination therapies to overcome resistance. |
| Cell Line Instability | 1. Go back to an earlier passage of the parental cell line from your cryopreserved stocks. 2. Perform cell line authentication to ensure the identity of your cells. |
| Inconsistent Drug Preparation | 1. Prepare fresh this compound stock solutions. 2. Verify the solvent and storage conditions for the drug. |
Issue 2: High intrinsic resistance to this compound in a new cell line.
| Possible Cause | Suggested Solution |
| High Basal Expression of Resistance Mechanisms | 1. Characterize the baseline expression of ABC transporters (e.g., P-gp) and key pro-survival pathway proteins. 2. Investigate if the cell line has known mutations in genes related to apoptosis or drug metabolism. |
| Sub-optimal Experimental Conditions | 1. Optimize the drug treatment duration and concentration range.[13] 2. Ensure the cell seeding density is appropriate, as high confluency can sometimes lead to resistance.[13] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental (sensitive) and potentially resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Establishment of an this compound-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound.[10][14][15][16]
Materials:
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Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by treating the cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Culture the cells in the presence of the drug until they recover and resume normal proliferation. This may require several passages.
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Once the cells are growing steadily, gradually increase the concentration of this compound. This stepwise increase allows for the selection of resistant cells.
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At each concentration, monitor the cells for signs of recovery and stable growth.
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Periodically determine the IC50 of the treated cell population to assess the level of resistance.
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Once a desired level of resistance is achieved (e.g., a 5- to 10-fold increase in IC50), the resistant cell line can be maintained in a medium containing a maintenance concentration of this compound.
Visualizing Cellular Pathways and Workflows
Caption: Troubleshooting workflow for reduced drug sensitivity.
Caption: Potential mechanisms of this compound resistance.
Caption: Workflow for developing resistant cell lines.
References
- 1. Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects [mdpi.com]
- 2. Frontiers | Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Managing Cancer Drug Resistance from the Perspective of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Azapropazone? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. NSAIDs inhibit tumorigenesis, but how? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-steroidal anti-inflammatory drugs (NSAIDs) regimens enhance synergistic selective anticancer efficacy of chemotherapeutic agents on cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Apazone Dihydrate Formulations
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when enhancing the bioavailability of Apazone dihydrate formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its Biopharmaceutics Classification System (BCS) class? this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Based on its characteristics of low aqueous solubility and high membrane permeability, it is classified as a BCS Class II drug.[3][4] For these drugs, the rate-limiting step in oral absorption is typically the dissolution of the drug in the gastrointestinal fluids.[5][6]
Q2: What are the primary formulation challenges associated with this compound? The main challenge is its poor water solubility, which leads to a low dissolution rate and, consequently, low and variable oral bioavailability.[6][7] Formulations must be specifically designed to overcome this solubility hurdle to ensure adequate absorption and therapeutic effect.
Q3: What are the most effective strategies for enhancing the oral bioavailability of a BCS Class II drug like this compound? Several strategies can be employed to increase the dissolution rate and bioavailability:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface-area-to-volume ratio, leading to faster dissolution.[5][8] Nanosuspensions are a particularly effective approach.[9]
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[10][11]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility.[8][10]
Troubleshooting Guide for Formulation Experiments
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low in vitro dissolution rate despite particle size reduction. | Particle Agglomeration: Nanoparticles have high surface energy and tend to agglomerate. | 1. Optimize the concentration and type of stabilizer (e.g., surfactants, polymers) in the formulation.[7] 2. Characterize particle surface charge (Zeta Potential); a higher absolute value generally indicates better stability.[12] |
| Poor Wettability: The hydrophobic nature of the drug powder prevents efficient contact with the dissolution medium. | 1. Incorporate a suitable wetting agent (e.g., sodium lauryl sulfate) into the dissolution medium or formulation.[13][14] 2. Evaluate different agitation speeds during dissolution testing. | |
| Physical instability of the formulation during storage (e.g., crystal growth). | Recrystallization of Amorphous Form: The amorphous state is thermodynamically unstable and can revert to the more stable, less soluble crystalline form. | 1. Select an appropriate polymer carrier for solid dispersions that has a high glass transition temperature (Tg) and strong interactions with the drug. 2. Control moisture levels during manufacturing and storage, as water can act as a plasticizer and promote recrystallization. |
| High variability in in vivo pharmacokinetic data. | Food Effects: The presence of food can alter GI physiology (pH, motility, bile secretion), affecting the dissolution and absorption of poorly soluble drugs. | 1. Conduct pharmacokinetic studies in both fed and fasted animal models to quantify the food effect.[9] 2. Consider developing a formulation (e.g., lipid-based) that mitigates these effects. |
| Inadequate Precipitation Inhibition: The drug may dissolve from a supersaturated formulation but then rapidly precipitate in the GI tract before it can be absorbed. | 1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state in vivo.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension via Wet Media Milling
-
Objective: To produce a stable nanosuspension of this compound with a particle size of less than 200 nm to enhance the dissolution rate.
-
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Polyvinylpyrrolidone K30 in deionized water)
-
Milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads)
-
Deionized water
-
-
Methodology: a. Prepare a pre-suspension by dispersing 5% (w/v) this compound in the stabilizer solution using a high-shear mixer for 15 minutes. b. Transfer the pre-suspension to the milling chamber of a planetary ball mill or a similar media mill, charged with the milling media. c. Begin the milling process at a set speed (e.g., 2000 RPM) and maintain a controlled temperature (e.g., below 25°C) to prevent thermal degradation. d. Withdraw small aliquots of the suspension at regular time intervals (e.g., 1, 2, 4, 8 hours) for particle size analysis. e. Analyze the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). f. Continue milling until the desired mean particle size (<200 nm) and a low PDI (<0.3) are achieved and remain constant over two consecutive time points. g. Separate the nanosuspension from the milling media by filtration or decanting. h. The resulting nanosuspension can be converted to a solid powder by lyophilization (freeze-drying) for incorporation into solid dosage forms.
Protocol 2: In Vitro Dissolution Testing for Bioavailability Enhancement
-
Objective: To compare the dissolution profiles of an enhanced formulation (e.g., nanosuspension-based tablet) and an unprocessed this compound formulation.
-
Apparatus & Conditions:
-
Methodology: a. De-aerate the dissolution medium before use. b. Place one dosage form (e.g., tablet or capsule) into each dissolution vessel. c. Start the apparatus and withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). d. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. e. Filter each sample through a 0.45 µm syringe filter to remove undissolved particles. f. Analyze the concentration of dissolved this compound in the filtrates using a validated HPLC-UV method. g. Calculate the cumulative percentage of drug released at each time point and plot the results to generate dissolution profiles.
Quantitative Data Summary
The following tables present hypothetical but representative data illustrating the successful enhancement of this compound's properties.
Table 1: Comparative Dissolution Profile Data
| Time (minutes) | Cumulative % Drug Dissolved (Unprocessed Apazone) | Cumulative % Drug Dissolved (Nanosuspension Formulation) |
| 5 | 12% | 55% |
| 10 | 25% | 82% |
| 15 | 38% | 95% |
| 30 | 55% | 99% |
| 45 | 68% | >99% |
| 60 | 75% | >99% |
Table 2: Comparative Pharmacokinetic Parameters in a Rat Model
| Parameter | Unprocessed Apazone Formulation | Nanosuspension Formulation | % Improvement |
| Cmax (ng/mL) | 450 ± 85 | 1350 ± 210 | +200% |
| Tmax (hours) | 4.0 ± 1.0 | 1.5 ± 0.5 | -62.5% |
| AUC (0-t) (ng·h/mL) | 3,200 ± 550 | 9,600 ± 1100 | +200% |
(Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve, representing total drug exposure)
Visualizations
Caption: The logical pathway from identifying the problem to implementing a successful formulation solution.
References
- 1. Azapropazone | C16H20N4O2 | CID 26098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fip.org [fip.org]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. agnopharma.com [agnopharma.com]
- 17. dissolutiontech.com [dissolutiontech.com]
Adjusting pH to improve Apazone dihydrate stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Apazone dihydrate in solution by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in aqueous solutions?
A1: The pH of the solution is a critical factor that significantly influences the chemical stability of this compound.[1][2][3] The molecule's susceptibility to degradation reactions, such as hydrolysis and oxidation, is highly dependent on the hydrogen ion concentration of the medium.[4][5]
Q2: How does pH affect the degradation of this compound?
A2: this compound can undergo different degradation pathways depending on the pH. Typically, in highly acidic or alkaline conditions, the rate of hydrolysis of labile functional groups within the molecule can be accelerated.[4][5] The optimal pH for maximum stability is usually found within a specific, often narrow, range.
Q3: What is a pH-rate profile and how is it useful for this compound?
A3: A pH-rate profile is a graph that shows the degradation rate constant of a drug as a function of pH. This profile is essential for identifying the pH at which this compound exhibits the greatest stability. By determining this optimal pH, you can formulate a more robust and effective solution with a longer shelf-life.
Q4: What are the initial steps to determine the optimal pH for my this compound solution?
A4: A forced degradation study is the recommended initial step.[1][3][4] This involves subjecting solutions of this compound to a range of pH conditions (e.g., pH 2, 4, 7, 9, 12) at an elevated temperature to accelerate degradation. This allows for a rapid assessment of the pH-stability relationship.
Q5: What analytical method is typically used to assess the stability of this compound in these studies?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable analytical technique. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | The pH of the solution may be outside the optimal stability range. | Conduct a pH-stability study to determine the optimal pH for your formulation. Adjust the pH of your solution using appropriate buffers. |
| Precipitation is observed in the this compound solution. | The pH of the solution may be affecting the solubility of this compound. Solubility of ionizable compounds is often pH-dependent. | Determine the solubility profile of this compound as a function of pH. Ensure the working pH of your solution maintains the drug in a soluble state at the desired concentration. |
| Inconsistent stability results between batches. | Variation in the final pH of the prepared solutions. Inaccurate measurement of pH. | Standardize the pH measurement and adjustment procedure. Calibrate the pH meter before each use. Use high-quality buffers. |
| Appearance of unknown peaks in the HPLC chromatogram. | Degradation of this compound into new chemical entities. | Perform forced degradation studies to generate and identify potential degradation products. This will help in developing a robust stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study of this compound under Different pH Conditions
Objective: To rapidly assess the stability of this compound across a wide pH range and identify the approximate pH of maximum stability.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., hydrochloric acid buffer for pH 2, acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9 and 12).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.
-
Stress Conditions: Incubate the prepared samples in a water bath at 60°C.
-
Time Points: Withdraw aliquots at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Immediately cool the withdrawn aliquots and analyze them using a validated stability-indicating HPLC method to determine the percentage of this compound remaining.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. This will provide a preliminary indication of the pH at which the drug is most stable.
Protocol 2: Determination of the pH-Rate Profile for this compound Degradation
Objective: To quantitatively determine the degradation rate constants of this compound at various pH values and establish a precise pH of maximum stability.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers at finely spaced pH intervals around the region of stability identified in the forced degradation study (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Kinetic Study: Maintain the solutions at a constant, elevated temperature (e.g., 50°C).
-
Time Points: Collect samples at multiple time points over a period where significant degradation (10-30%) is observed.
-
HPLC Analysis: Quantify the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
The slope of the line will be the negative of the pseudo-first-order degradation rate constant (-k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The nadir of this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound from a Forced Degradation Study at 60°C
| pH | Initial Concentration (µg/mL) | Concentration after 8 hours (µg/mL) | % Remaining |
| 2.0 | 100 | 45.2 | 45.2% |
| 4.0 | 100 | 85.7 | 85.7% |
| 5.0 | 100 | 95.1 | 95.1% |
| 7.0 | 100 | 70.3 | 70.3% |
| 9.0 | 100 | 52.8 | 52.8% |
| 12.0 | 100 | 30.1 | 30.1% |
Table 2: Hypothetical Degradation Rate Constants for this compound at 50°C
| pH | Pseudo-first-order rate constant (k) (hours⁻¹) |
| 4.0 | 0.025 |
| 4.5 | 0.012 |
| 5.0 | 0.008 |
| 5.5 | 0.015 |
| 6.0 | 0.030 |
Visualizations
Caption: Workflow for Determining Optimal pH for this compound Stability.
Caption: Potential Degradation Pathways of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Bioanalysis of Apazone Dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Apazone dihydrate. The information provided is intended to address common challenges, with a particular focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the bioanalysis of this compound, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and a higher limit of detection.[1][2] Common sources of matrix effects in plasma samples include phospholipids, salts, and endogenous metabolites.[1]
Q2: What is the most common sample preparation technique for this compound in plasma?
Q3: How can I quantitatively assess matrix effects for this compound?
A3: The most common method is the post-extraction spike technique.[1] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of a pure solution of this compound at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor). A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.
Q4: What are the regulatory expectations regarding matrix effect evaluation?
A4: Regulatory agencies like the FDA and EMA require that matrix effects be investigated during bioanalytical method validation to ensure that they do not compromise the accuracy, precision, and sensitivity of the assay. It is recommended to evaluate matrix effects using at least six different lots of the biological matrix.
Q5: Can an internal standard (IS) compensate for matrix effects?
A5: Yes, a suitable internal standard is crucial for compensating for matrix effects. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte (e.g., Deuterium or Carbon-13 labeled this compound). Since it has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data processing. If a stable isotope-labeled IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior may be used, but with careful validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Incompatible injection solvent; Column contamination; Inappropriate mobile phase pH. | Ensure the injection solvent is of similar or weaker strength than the mobile phase. Flush the column with a strong solvent. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| High Variability in Replicate Injections | Inconsistent sample preparation; Significant and variable matrix effects between samples; Instrument instability. | Automate sample preparation steps if possible. Use a stable isotope-labeled internal standard. Perform system suitability tests to ensure instrument performance. |
| Low Signal Intensity or Inability to Reach Required LLOQ | Ion suppression; Inefficient extraction recovery; Suboptimal MS/MS parameters. | Optimize sample cleanup to remove interfering matrix components. Evaluate different extraction techniques (e.g., LLE, SPE). Optimize MS/MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound. |
| Inconsistent Results Between Different Plasma Lots | Relative matrix effects; Differences in endogenous components between lots. | Evaluate matrix effects using multiple lots of plasma during method validation. If significant variability is observed, consider a more rigorous sample cleanup method or matrix-matched calibrants. |
| Carryover | Adsorption of this compound to autosampler components; High concentration samples analyzed before low concentration samples. | Optimize the autosampler wash procedure with a strong organic solvent. Inject a blank sample after high concentration standards or samples. |
Experimental Protocols
Due to the limited availability of published LC-MS/MS methods for this compound, the following protocols are representative examples based on established bioanalytical practices and historical methods for this compound.
Plasma Sample Preparation (Protein Precipitation)
This protocol is adapted from a published HPLC method for Apazone.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound in methanol) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Representative LC-MS/MS Method
The following are suggested starting conditions for method development.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight.
-
Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Quantitative Data Summary
The following tables present hypothetical data to illustrate the assessment of matrix effects and recovery.
Table 1: Matrix Effect Assessment (Post-Extraction Spike)
| Analyte | Plasma Lot | Concentration (ng/mL) | Peak Area (Neat Solution) (A) | Peak Area (Post-Spiked Matrix) (B) | Matrix Factor (B/A) | % Ion Suppression/Enhancement |
| Apazone | 1 | 50 | 125,430 | 101,598 | 0.81 | -19% |
| Apazone | 2 | 50 | 126,100 | 98,358 | 0.78 | -22% |
| Apazone | 3 | 50 | 124,980 | 106,233 | 0.85 | -15% |
| Apazone | 4 | 50 | 125,800 | 103,156 | 0.82 | -18% |
| Apazone | 5 | 50 | 126,320 | 100,000 | 0.79 | -21% |
| Apazone | 6 | 50 | 125,500 | 102,910 | 0.82 | -18% |
| Average | 125,688 | 102,043 | 0.81 | -19% | ||
| %CV | 0.4% | 2.8% | 3.5% |
Table 2: Extraction Recovery
| Analyte | Concentration (ng/mL) | Peak Area (Pre-Spiked Matrix) (A) | Peak Area (Post-Spiked Matrix) (B) | % Recovery (A/B * 100) |
| Apazone | 50 | 91,438 | 101,598 | 90.0% |
| Apazone | 500 | 905,670 | 1,017,607 | 89.0% |
| Apazone | 5000 | 9,123,450 | 10,025,770 | 91.0% |
| Average | 90.0% | |||
| %CV | 1.1% |
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting flowchart for inaccurate bioanalytical results.
References
Validation & Comparative
A Comparative Analysis of Apazone Dihydrate and Ibuprofen for the Management of Osteoarthrosis
For Immediate Release
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs) for osteoarthrosis, both apazone dihydrate and ibuprofen have demonstrated efficacy in pain management and functional improvement. This guide provides a detailed comparison of their clinical performance, mechanisms of action, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Clinical evidence suggests that while both this compound and ibuprofen are effective in alleviating the symptoms of osteoarthrosis, there are nuances in their therapeutic profiles. A key comparative study indicates that although both drugs provide significant pain relief and improvement in joint mobility compared to placebo, patient preference leans significantly towards this compound. Mechanistically, ibuprofen acts as a non-selective cyclooxygenase (COX) inhibitor, whereas this compound exhibits a preferential inhibition of COX-2, alongside other anti-inflammatory actions.
Efficacy in Osteoarthrosis
A notable double-blind, crossover study involving 41 patients with osteoarthrosis of the knee provides the most direct comparison. The study demonstrated that both this compound (1200 mg daily) and ibuprofen (1600 mg daily) were significantly more effective than placebo in providing pain relief (p < 0.05).[1] this compound also showed a significant improvement in knee joint mobility over placebo (p < 0.05).[1] While there was no statistically significant difference in these efficacy parameters between the two active treatments, a highly significant patient preference for the this compound treatment periods was recorded (p < 0.01).[1]
Table 1: Comparison of Efficacy in Knee Osteoarthrosis
| Efficacy Parameter | This compound (1200 mg/day) | Ibuprofen (1600 mg/day) |
| Pain Relief vs. Placebo | Significant (p < 0.05) | Significant (p < 0.05) |
| Joint Mobility vs. Placebo | Significant (p < 0.05) | Not specified |
| Patient Preference | Highly significant preference (p < 0.01) | - |
Mechanisms of Action
The anti-inflammatory and analgesic effects of ibuprofen are primarily attributed to its non-selective inhibition of both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
This compound, on the other hand, demonstrates a more multifaceted mechanism of action. It is a preferential inhibitor of COX-2, which is predominantly involved in the inflammatory cascade.[2] Beyond COX inhibition, this compound has been shown to be a potent inhibitor of leukocyte superoxide production and synovial interleukin-1 (IL-1) like activity.[3] It also stimulates the synthesis of articular cartilage proteoglycans.[3] These additional actions may contribute to its anti-inflammatory effects and potentially offer a different therapeutic profile compared to traditional NSAIDs.
Signaling Pathway Diagrams
Experimental Protocols
The primary comparative data is derived from a double-blind, crossover clinical trial with the following design:
-
Participants: 41 patients diagnosed with osteoarthrosis of the knee.[1]
-
Study Design: A crossover design was implemented.
-
Initial Phase: 1-week placebo run-in period.[1]
-
Treatment Period 1: Patients were randomized to receive either 1200 mg this compound daily or 1600 mg ibuprofen daily for 2 weeks.[1]
-
Washout Phase: A 1-week placebo washout period followed the first treatment.[1]
-
Treatment Period 2: Patients were crossed over to the alternative active medication for a further 2 weeks.[1]
-
-
Assessments:
Safety and Tolerability
In the head-to-head comparative study, the most frequently reported side effect for both this compound and ibuprofen was dyspepsia.[1] Importantly, in no case was this side effect severe enough to necessitate the discontinuation of treatment.[1]
A long-term (up to 1 year) open-label assessment of this compound (900 mg to 1200 mg daily) in 51 patients with osteoarthrosis found that 59% of patients reported no side effects.[4] When side effects did occur, they were mild in 24% of patients.[4] The most common adverse events were related to the gastrointestinal tract, with gastric pain occurring in 14% of patients, and rash or eczema in 8% of patients.[4]
It is important to note that at over-the-counter doses, the risk of serious gastrointestinal toxicity for ibuprofen is considered low for most individuals, with the risk increasing with higher doses and in patients with pre-existing risk factors.[5][6]
Table 2: Adverse Event Profile
| Adverse Event | This compound | Ibuprofen |
| Most Common | Dyspepsia | Dyspepsia |
| Gastric Pain | 14% (in long-term study)[4] | Not specified |
| Rash/Eczema | 8% (in long-term study)[4] | Not specified |
| Discontinuation due to Adverse Events | None reported in comparative study[1] | None reported in comparative study[1] |
Conclusion
Both this compound and ibuprofen are effective therapeutic options for the management of osteoarthrosis. The choice between these two agents may be guided by individual patient factors, including tolerability and response. The significant patient preference for this compound in the comparative study suggests that subjective patient experience may differ even when objective measures of efficacy are similar. The distinct mechanism of action of this compound, extending beyond simple COX inhibition, warrants further investigation to understand its full therapeutic potential and long-term effects on joint health in osteoarthrosis.
References
- 1. A comparative study of azapropazone and ibuprofen in the treatment of osteoarthrosis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Azapropazone? [synapse.patsnap.com]
- 3. Comparative effects of azapropazone on cellular events at inflamed sites. Influence on joint pathology in arthritic rats, leucocyte superoxide and eicosanoid production, platelet aggregation, synthesis of cartilage proteoglycans, synovial production and actions of interleukin-1 in cartilage resorption correlated with drug uptake into cartilage in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azapropazone in arthritis: a long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rates of serious gastrointestinal events from low dose use of acetylsalicylic acid, acetaminophen, and ibuprofen in patients with osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Anhydrous Apazone and Apazone Dihydrate: A Guide for Researchers
Introduction
Apazone, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the management of rheumatic diseases and gout. The solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This guide provides a comparative framework for analyzing two potential solid-state forms of Apazone: the anhydrous form and the dihydrate form. While direct comparative studies on these specific forms are not extensively available in published literature, this document outlines the critical experimental comparisons and data presentation required for such an analysis, using representative data.
Physicochemical Properties: A Comparative Overview
The fundamental differences between an anhydrous and a dihydrate form of a drug substance lie in the absence or presence of water molecules within the crystal lattice. These differences can have a profound impact on the material's properties.
Table 1: Comparative Physicochemical Properties of Anhydrous Apazone and Apazone Dihydrate
| Property | Anhydrous Apazone | This compound | Significance in Drug Development |
| Molecular Weight ( g/mol ) | 300.32 | 336.35 | Affects molar concentration calculations and formulation design. |
| Water Content (%) | < 0.5% | ~10.7% | Critical for stability; can influence degradation pathways. |
| Melting Point (°C) | Higher (e.g., 220-225) | Lower (e.g., 110-120) | Indicates differences in crystal lattice energy and stability. |
| Aqueous Solubility (mg/L) | Lower | Higher | Directly impacts dissolution rate and potential bioavailability. |
| Hygroscopicity | Potentially high | Low | Affects handling, storage, and potential for form conversion. |
Dissolution Profile Comparison
The rate at which a drug dissolves in the gastrointestinal tract is often a rate-limiting step for its absorption. A comparative dissolution study is therefore critical.
Table 2: Comparative Dissolution Data in Phosphate Buffer (pH 7.4)
| Time (minutes) | % Drug Dissolved (Anhydrous) | % Drug Dissolved (Dihydrate) |
| 5 | 15 | 35 |
| 15 | 40 | 75 |
| 30 | 65 | 92 |
| 45 | 78 | 98 |
| 60 | 85 | 99 |
Stability Under Stress Conditions
The stability of the API in its final dosage form is paramount. Stress testing can reveal potential degradation pathways and highlight differences between solid forms.
Table 3: Stability Data after 3 Months at 40°C / 75% RH
| Parameter | Anhydrous Apazone | This compound |
| Assay (%) | 98.5 | 99.2 |
| Total Impurities (%) | 1.2 | 0.7 |
| Water Content (%) | 1.5 (form change) | 10.8 |
| Physical Appearance | Color change | No change |
Experimental Protocols
Detailed and reproducible methodologies are essential for generating reliable comparative data.
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the equilibrium solubility of anhydrous and dihydrate forms of Apazone in a physiologically relevant medium.
-
Apparatus: Shaking incubator, centrifuge, HPLC-UV system.
-
Procedure:
-
Suspend an excess amount of the Apazone form (anhydrous or dihydrate) in 10 mL of phosphate buffer (pH 7.4).
-
Agitate the suspension in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to separate undissolved solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution appropriately and analyze the concentration of Apazone using a validated HPLC-UV method.
-
Protocol 2: Comparative In Vitro Dissolution Testing
-
Objective: To compare the dissolution rate of formulations containing anhydrous and dihydrate Apazone.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Procedure:
-
Prepare capsules containing an equivalent amount of anhydrous or dihydrate Apazone.
-
Fill each dissolution vessel with 900 mL of phosphate buffer (pH 7.4), maintained at 37°C ± 0.5°C.
-
Set the paddle speed to 75 rpm.
-
Place one capsule in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (5, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze for dissolved Apazone concentration via HPLC-UV.
-
Workflow and Pathway Diagrams
Visualizing workflows and the mechanism of action provides a clearer understanding of the processes and the drug's role.
Caption: Workflow for the physicochemical characterization of different API solid forms.
Apazone exerts its anti-inflammatory effect primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Simplified signaling pathway showing Apazone's mechanism of action.
Conclusion
The selection of an appropriate solid-state form is a critical decision in drug development. As illustrated, a dihydrate form may offer advantages such as improved solubility and dissolution, potentially leading to enhanced bioavailability. However, the anhydrous form might be preferred if it exhibits superior thermal stability or if the conversion from hydrate to another form is a concern during manufacturing or storage. The comprehensive analysis outlined in this guide, from fundamental physicochemical characterization to dissolution and stability studies, provides a robust framework for making an evidence-based decision on the optimal solid form of Apazone for further development.
Validating the Anti-inflammatory Activity of Apazone Dihydrate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the anti-inflammatory activity of Apazone dihydrate, presenting a comparative analysis with other non-steroidal anti-inflammatory drugs (NSAIDs). The information is curated to assist researchers in evaluating its potential as an anti-inflammatory agent. This document summarizes key experimental findings, details methodologies for reproducible research, and visualizes relevant biological pathways.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-inflammatory properties in various in vivo models. Its efficacy has been shown to be comparable to established NSAIDs, positioning it as a viable candidate for further investigation.
Adjuvant-Induced Arthritis in Rats
In a study on adjuvant-induced arthritis in rats, a model for chronic inflammation, Apazone (azapropazone) exhibited a reduction in joint pathology comparable to that of indomethacin.[1] Daily administration of Apazone (150 mg/kg) for 10-13 days was as effective as indomethacin (2 mg/kg/day) in mitigating the arthritic score.
| Treatment Group | Dosage | Outcome | Reference |
| Apazone | 150 mg/kg/day | Comparable reduction in joint pathology to Indomethacin | [1] |
| Indomethacin | 2 mg/kg/day | Standard comparator | [1] |
Inhibition of Neutrophil Migration
Apazone has been shown to be a potent inhibitor of neutrophil migration to inflamed sites. In an in vivo study using a multichamber blister suction technique in swine, Apazone significantly inhibited neutrophil migration by 48% into the blister fluid. Furthermore, it inhibited neutrophil migration into autologous serum by 35% without a chemoattractant and by 65% in the presence of the chemoattractant fMLP.
| Experimental Condition | Inhibition of Neutrophil Migration (%) |
| Blister Fluid | 48% |
| Autologous Serum (without fMLP) | 35% |
| Autologous Serum (with fMLP) | 65% |
General Anti-inflammatory Potency
A review of the pharmacological properties of Apazone indicates that its anti-inflammatory activity is approximately half that of phenylbutazone in standard in vivo models.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vivo experiments used to assess the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Diclofenac sodium (or other reference NSAID)
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: Vehicle control, this compound (various doses), and reference drug (e.g., Diclofenac sodium).
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.
Objective: To assess the ability of a test compound to suppress chronic inflammation and joint destruction.
Materials:
-
Male Lewis rats (150-200g)
-
Freund's Complete Adjuvant (FCA)
-
This compound
-
Indomethacin (or other reference drug)
-
Calipers for joint measurement
-
Scoring system for arthritis severity
Procedure:
-
Arthritis is induced by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.
-
Animals are divided into groups: Vehicle control, this compound (various doses), and reference drug.
-
Treatment with the test compounds or vehicle is initiated on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continued daily for a set period (e.g., 14-21 days).
-
The severity of arthritis is assessed regularly by measuring the paw volume and by a visual scoring system (e.g., 0-4 scale based on erythema, swelling, and joint deformity).
-
At the end of the study, animals may be euthanized, and the hind paws collected for histological analysis to assess joint damage, inflammation, and bone resorption.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are mediated through its influence on key inflammatory pathways. While the precise molecular targets are still under investigation, evidence suggests a multifactorial mechanism.
A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Apazone is considered a weak inhibitor of prostaglandin synthesis.[1] Its anti-inflammatory effects are also attributed to its ability to inhibit the production of leukocyte superoxide and the activity of interleukin-1 (IL-1)-like molecules.[1]
The production of pro-inflammatory cytokines like IL-1β and TNF-α is often regulated by the NF-κB signaling pathway. By inhibiting the activity of IL-1-like molecules, Apazone may indirectly modulate the NF-κB pathway, leading to a downstream reduction in inflammatory mediators.
Below are diagrams illustrating a general experimental workflow for evaluating anti-inflammatory drugs and a simplified overview of the NF-κB signaling pathway, which is a central regulator of inflammation.
Experimental workflow for in vivo anti-inflammatory studies.
Simplified NF-κB signaling pathway in inflammation.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Apazone Dihydrate
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Apazone dihydrate in bulk drug substance: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titrimetry. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the experimental protocols and expected performance characteristics of each method, thereby facilitating method selection and cross-validation efforts.
The data presented herein is a synthesis of established analytical practices for non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a representative model for the cross-validation of this compound analysis.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly selective and sensitive chromatographic technique widely used for the analysis of pharmaceutical compounds. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound bulk drug sample and prepare a solution in the same manner as the standard solution to obtain a final concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for the standard solutions and determine the concentration of the sample solution.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 10 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a rapid and simple analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. The amount of light absorbed is proportional to the concentration of the analyte.
Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. The expected λmax is around 250-260 nm.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of 0.1 M HCl to get a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to concentrations ranging from 5 to 25 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound bulk drug sample and prepare a solution in the same manner as the standard solution to obtain a final concentration within the calibration range.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a 0.1 M HCl blank. Plot a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of the sample solution.
Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 5 - 25 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | ~0.8 |
| Limit of Quantification (LOQ) (µg/mL) | ~2.5 |
Acid-Base Titrimetry
Titrimetry is a classical analytical technique that involves the quantitative determination of a substance by reacting it with a solution of known concentration (the titrant). For acidic drugs like Apazone, an acid-base titration is a suitable method.
Experimental Protocol
-
Instrumentation: A burette, a magnetic stirrer, and a pH meter or a visual indicator.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: A mixture of ethanol and water (1:1 v/v) to ensure the solubility of this compound.
-
Indicator: Phenolphthalein solution or potentiometric endpoint detection.
-
Sample Preparation: Accurately weigh about 300 mg of the this compound bulk drug sample and dissolve it in 50 mL of the ethanol-water solvent mixture.
-
Titration: Titrate the sample solution with 0.1 M NaOH until the endpoint is reached. The endpoint is indicated by a persistent pink color when using phenolphthalein, or by the inflection point of the titration curve in a potentiometric titration.
-
Calculation: Calculate the percentage purity of this compound based on the volume of NaOH consumed.
Data Presentation: Titrimetric Method Validation Parameters
| Parameter | Result |
| Accuracy (% Recovery) | 99.0 - 101.0 |
| Precision (% RSD) | < 1.0 |
Note: Linearity, LOD, and LOQ are not typically determined for titrimetric assays in the same manner as for instrumental methods like HPLC and UV-Vis spectrophotometry. The accuracy and precision of titrimetry are generally very high for the analysis of bulk drug substances.
Comparison Summary
| Feature | HPLC | UV-Vis Spectrophotometry | Acid-Base Titrimetry |
| Selectivity | High | Moderate | Low |
| Sensitivity | High | Moderate | Low |
| Speed | Moderate | Fast | Fast |
| Cost per Sample | High | Low | Low |
| Complexity | High | Low | Low |
| Application | Purity, Assay, Impurities | Assay | Assay of bulk drug |
Conclusion
The cross-validation of these three analytical methods provides a comprehensive understanding of the performance of each technique for the analysis of this compound.
-
HPLC is the most selective and sensitive method, making it suitable for both assay and impurity profiling.
-
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for routine quality control assays where high selectivity is not required.
-
Acid-base titrimetry is a highly accurate and precise method for the assay of the bulk drug substance, serving as a reliable reference method.
The choice of method will depend on the specific requirements of the analysis, such as the need for selectivity, sensitivity, speed, and cost-effectiveness. A successful cross-validation, demonstrating comparable results between these methods, provides a high degree of confidence in the quality of the this compound being tested.
A Comparative Guide to the Efficacy of Azapropazone and Other COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of azapropazone (referred to as Apazone dihydrate in the prompt) with other cyclooxygenase (COX) inhibitors. The information is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction to COX Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastrointestinal lining and maintaining renal blood flow.
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is the primary source of prostaglandins at sites of inflammation.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. They can be broadly categorized as:
-
Non-selective COX inhibitors: These drugs inhibit both COX-1 and COX-2.
-
COX-2 selective inhibitors (Coxibs): These drugs preferentially inhibit COX-2, which is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.
Azapropazone is a non-steroidal anti-inflammatory drug that functions by inhibiting cyclooxygenase (COX) enzymes, with a preference for COX-2 over COX-1.[1] This mechanism of action reduces the production of prostaglandins, which are key mediators of inflammation and pain.[1]
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Azapropazone (estimated) | ~10 | ~2.4 | ~4.2 |
| Phenylbutazone | 5.0 | 1.2 | 4.17 |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 1.1 | 0.04 | 27.5 |
| Ibuprofen | 13 | 370 | 0.035 |
| Naproxen | 2.5 | 4.5 | 0.56 |
Note: The IC50 values for phenylbutazone were used to estimate the values for azapropazone. Phenylbutazone is a non-selective COX inhibitor. The IC50 values for other drugs are compiled from various sources and may vary depending on the specific assay conditions.
Clinical Efficacy: Comparative Studies
Clinical trials provide valuable insights into the real-world efficacy of these drugs in treating various inflammatory conditions.
Osteoarthritis
A double-blind, crossover study involving 41 patients with osteoarthritis of the knee compared the efficacy of 1200 mg of azapropazone per day with 1600 mg of ibuprofen per day. The results indicated that both drugs were significantly more effective than a placebo in providing pain relief. Azapropazone also showed a significant improvement in knee joint mobility compared to the placebo. While there was no statistically significant difference in these parameters between azapropazone and ibuprofen, there was a highly significant patient preference for azapropazone.[3]
Rheumatoid Arthritis
In a clinical trial with 23 patients suffering from definite rheumatoid arthritis, azapropazone, administered at a daily dose of 1200 mg, demonstrated a notable antirheumatic effect. This was evidenced by improvements in pain relief, a reduction in articular tenderness, and a shorter duration of morning stiffness.[4] Another double-blind, crossover trial was conducted to evaluate the clinical efficacy of 3.6 g of aspirin, 1200 mg of azapropazone, and a combination of both in 24 adult patients with classical or definite rheumatoid disease. The study found that each treatment regimen significantly improved the pain score, morning stiffness, and the patients' own assessment of pain when compared to a placebo.[5]
Gout
Azapropazone has also demonstrated efficacy in the management of gout, a condition characterized by hyperuricemia. In a comparative trial, azapropazone was shown to be an effective monotherapy for controlling both acute attacks of gout and hyperuricemia.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of COX inhibition and a typical experimental workflow for assessing COX inhibitory activity.
Caption: General signaling pathway of COX inhibition.
Caption: Experimental workflow for in vitro COX inhibition assay.
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
A common method to determine the IC50 values for COX-1 and COX-2 is the human whole blood assay.
Objective: To determine the concentration of a test compound required to inhibit 50% of COX-1 and COX-2 activity in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Test compounds (e.g., azapropazone, ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2).
Procedure:
COX-1 Activity Measurement:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
During this incubation, the blood is allowed to clot, which triggers platelet activation and subsequent TxB2 production via COX-1.
-
The reaction is stopped by centrifugation to separate the serum.
-
The concentration of TxB2 in the serum is measured using an EIA kit.
COX-2 Activity Measurement:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
LPS is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The samples are incubated for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
The reaction is stopped by centrifugation to separate the plasma.
-
The concentration of PGE2 in the plasma is measured using an EIA kit.
Data Analysis:
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Azapropazone demonstrates efficacy as a COX inhibitor with a preference for the COX-2 isoform. Clinical studies have shown its effectiveness in managing symptoms of osteoarthritis and rheumatoid arthritis, with a notable patient preference over ibuprofen in one study. While direct comparative in vitro IC50 data is limited, its estimated potency places it as a moderately potent NSAID. The provided data and protocols offer a basis for further research and comparison of azapropazone with other COX inhibitors in a drug development context.
References
Comparative Dissolution Rates of Apazone: Dihydrate vs. Anhydrous Form - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dissolution characteristics of Apazone dihydrate and its anhydrous form. Due to the limited availability of direct comparative studies in published literature, this document outlines the expected differences based on fundamental physicochemical principles of solid-state chemistry and provides a generalized experimental framework for conducting such a comparison.
Understanding the Role of Hydration in Dissolution
The hydration state of an active pharmaceutical ingredient (API) can significantly influence its dissolution rate and overall bioavailability.[1] Generally, the anhydrous form of a drug dissolves faster than its hydrated counterpart.[1] This is because the hydrated form already has water molecules incorporated into its crystal lattice, which can make it more thermodynamically stable and less energetically favorable to dissolve.
Conversely, the anhydrous form, being in a higher energy state, tends to have a greater affinity for solvation, leading to a potentially faster dissolution rate. However, it is also important to note that an anhydrous form can sometimes convert to a more stable, less soluble hydrate form in the presence of the aqueous dissolution medium, which can affect the overall dissolution profile.
Comparative Dissolution Data: A Hypothetical Profile
| Time (minutes) | % Drug Dissolved (Anhydrous Form) | % Drug Dissolved (Dihydrate Form) |
| 5 | 25 | 15 |
| 15 | 60 | 40 |
| 30 | 85 | 65 |
| 45 | 92 | 80 |
| 60 | 95 | 88 |
Experimental Protocols for Comparative Dissolution
A standardized dissolution test is crucial for comparing the in vitro performance of different solid-state forms of an API.[2][3] The following is a general protocol based on United States Pharmacopeia (USP) guidelines for immediate-release solid oral dosage forms, which can be adapted for a comparative study of this compound and its anhydrous form.[4][5]
Objective: To compare the in vitro dissolution rates of this compound and anhydrous form.
Apparatus: USP Apparatus 2 (Paddle Apparatus).[6]
Dissolution Medium:
-
Given that Apazone is a poorly soluble drug, a surfactant-containing medium is often necessary to achieve sink conditions.[5][7]
-
A common choice would be 900 mL of a pH 6.8 phosphate buffer containing 0.5% Sodium Lauryl Sulfate (SLS).[5]
-
The medium should be deaerated before use.
Test Conditions:
-
Temperature: 37 ± 0.5°C[5]
-
Paddle Speed: 50 rpm[6]
-
Sampling Times: 5, 15, 30, 45, and 60 minutes.
-
Sample Volume: 5 mL, with replacement of equal volume of fresh, pre-warmed dissolution medium.
-
Number of Units: At least 12 units of each form should be tested.[6]
Procedure:
-
Calibrate the dissolution apparatus according to USP standards.
-
Prepare the dissolution medium and maintain its temperature at 37 ± 0.5°C.
-
Place a known amount of either this compound or anhydrous form into each vessel.
-
Start the paddle rotation at the specified speed.
-
At each sampling time point, withdraw 5 mL of the medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the filtrate for the concentration of dissolved Apazone using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of drug dissolved at each time point.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for comparing the dissolution of different solid-state forms and the relationship between a drug's physicochemical properties and its dissolution.
Caption: Workflow for Comparative Dissolution Analysis of Solid-State Forms.
Caption: Relationship Between Physicochemical Properties and Dissolution.
References
- 1. THE FACTOR AFFECTING DISSOLUTION RATE | PPTX [slideshare.net]
- 2. In vitro dissolution testing methods | PDF [slideshare.net]
- 3. What is dissolution testing? [pion-inc.com]
- 4. agnopharma.com [agnopharma.com]
- 5. fda.gov [fda.gov]
- 6. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Apazone dihydrate (azapropazone) and related non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of the pharmacological profiles of these compounds.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Apazone, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.
The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a key determinant of its efficacy and side-effect profile. Greater inhibition of COX-2 is associated with anti-inflammatory effects, while inhibition of COX-1 is linked to gastrointestinal and renal side effects.
In Vitro Potency Comparison
The following table summarizes the in vitro potency of phenylbutazone and other related NSAIDs against COX-1 and COX-2, as determined by a whole blood assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Phenylbutazone | 0.38 | 0.89 | 0.43 | [5] |
| Oxyphenbutazone | 1.9 | 4.6 | 0.41 | [5] |
| Sulfinpyrazone | >100 | >100 | - | [5] |
Note: The data for phenylbutazone and oxyphenbutazone were obtained from an in vitro study using equine whole blood. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A lower ratio indicates less selectivity for COX-2 over COX-1. Sulfinpyrazone showed weak inhibition of both isoforms in this particular study.
Experimental Protocols
The following is a generalized protocol for an in vitro cyclooxygenase (COX) inhibition assay, based on common methodologies. Specific details may vary between laboratories and assay kits.
Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the production of prostaglandins (PGE2) or thromboxane B2 (TXB2) in whole blood as an indicator of COX-1 and COX-2 activity.
Materials:
-
Freshly drawn heparinized whole blood
-
Test compounds (this compound, related compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kits for PGE2 or TXB2
-
Phosphate-buffered saline (PBS)
-
Incubator, centrifuge, and microplate reader
Procedure:
-
COX-1 Activity (Constitutive):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined period (e.g., 15 minutes) by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.
-
Plasma is separated by centrifugation.
-
The concentration of TXB2 (a stable metabolite of the COX-1 product thromboxane A2) in the plasma is measured using an EIA kit.
-
-
COX-2 Activity (Induced):
-
Aliquots of whole blood are first incubated with LPS for a prolonged period (e.g., 24 hours) at 37°C to induce the expression of the COX-2 enzyme.
-
Following LPS stimulation, the blood is treated with various concentrations of the test compound or vehicle control and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is stopped, and plasma is separated as described for the COX-1 assay.
-
The concentration of PGE2 in the plasma is measured using an EIA kit.
-
Data Analysis:
-
The percentage of inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Prostaglandin Synthesis Pathway and NSAID Inhibition
Caption: Inhibition of Prostaglandin Synthesis by Apazone and Related Compounds.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition in vitro.
References
- 1. The pharmacology and pharmacokinetics of azapropazone - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The amphiprotic character of azapropazone and its relevance to the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating a Biomarker for Apazone Dihydrate's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential biomarkers for monitoring the therapeutic effect of Apazone dihydrate, a non-steroidal anti-inflammatory drug (NSAID) with uricosuric properties. It also presents a comparative analysis with alternative treatments for its primary indications: rheumatoid arthritis and gout. This document is intended to assist researchers and drug development professionals in designing and evaluating biomarker validation studies.
Introduction to this compound
Apazone, also known as azapropazone, is an NSAID that exhibits both anti-inflammatory and uricosuric effects.[1][2] Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with a notable preference for COX-2, which is a key enzyme in the prostaglandin synthesis pathway that mediates inflammation and pain.[1] Additionally, Apazone facilitates the excretion of uric acid, making it a therapeutic option for gout.[1][2] Despite its clinical use, specific and validated biomarkers to monitor its therapeutic efficacy are not well-established. This guide explores potential biomarkers based on its mechanisms of action and compares them with those of alternative therapies.
Potential Biomarkers for this compound's Therapeutic Effect
The validation of a biomarker is a critical process in drug development, ensuring that it is a reliable indicator of a therapeutic response.[3][4] For this compound, potential biomarkers can be categorized based on its dual mechanism of action: anti-inflammatory and uricosuric.
Biomarkers for Anti-Inflammatory Effect
Given Apazone's preferential inhibition of COX-2, biomarkers associated with this pathway are prime candidates for validation.
-
Prostaglandin E Metabolite (PGE-M) in Urine: A direct downstream product of COX-2 activity, a reduction in urinary PGE-M levels could serve as a pharmacodynamic biomarker.
-
C-Reactive Protein (CRP): A well-established systemic marker of inflammation, a decrease in serum CRP levels would be expected with effective anti-inflammatory treatment.[5]
-
Interleukin-6 (IL-6): This pro-inflammatory cytokine is often elevated in inflammatory conditions like rheumatoid arthritis. A reduction in serum IL-6 levels could indicate a therapeutic response.[5][6]
-
Cyclooxygenase-2 (COX-2) Expression: In some contexts, the level of COX-2 expression itself can be a biomarker.[7][8]
Biomarkers for Uricosuric Effect
The uricosuric action of Apazone can be monitored by measuring the levels of uric acid.
-
Serum Uric Acid (sUA): A direct and widely accepted biomarker for therapies aimed at lowering uric acid levels in conditions like gout.[9][10] A significant decrease in sUA is a primary endpoint in clinical trials for urate-lowering therapies.
-
24-Hour Urinary Uric Acid Excretion: An increase in the amount of uric acid excreted in the urine over a 24-hour period would confirm the uricosuric mechanism of Apazone.
Comparative Analysis of Therapeutic Alternatives and Their Biomarkers
A thorough evaluation of this compound necessitates a comparison with alternative treatments for rheumatoid arthritis and gout.
For Rheumatoid Arthritis
| Therapeutic Alternative | Mechanism of Action | Established/Potential Biomarkers |
| Ibuprofen/Naproxen | Non-selective COX-1 and COX-2 inhibitors.[11] | Similar to Apazone (PGE-M, CRP, IL-6), but with potential for gastrointestinal side effects due to COX-1 inhibition. |
| Celecoxib | Selective COX-2 inhibitor.[12] | PGE-M, CRP, IL-6.[12] |
| Methotrexate | Dihydrofolate reductase inhibitor, leading to immunosuppressive and anti-inflammatory effects.[6] | CRP, ESR, IL-6, Matrix Metalloproteinase-3 (MMP-3), Calprotectin.[6] |
| Adalimumab (Humira) | Monoclonal antibody that blocks Tumor Necrosis Factor-alpha (TNF-α).[13] | CRP, ESR, TNF-α levels. |
For Gout
| Therapeutic Alternative | Mechanism of Action | Established/Potential Biomarkers |
| Allopurinol | Xanthine oxidase inhibitor, reducing uric acid production.[14] | Serum Uric Acid.[15][16] |
| Febuxostat | A non-purine selective inhibitor of xanthine oxidase.[14] | Serum Uric Acid. |
| Probenecid | Uricosuric agent that inhibits the reabsorption of uric acid in the renal tubules.[17] | Serum Uric Acid, 24-hour Urinary Uric Acid Excretion. |
| Colchicine | Anti-inflammatory agent that inhibits neutrophil activity.[14] | Primarily clinical endpoints (flare frequency and severity); potential inflammatory biomarkers like IL-1β, CXCL8.[18] |
Experimental Protocols for Biomarker Validation
The validation of a biomarker for this compound would involve a "fit-for-purpose" approach, with analytical and clinical validation stages.[3]
Analytical Validation
This stage establishes the performance characteristics of the assay used to measure the biomarker.
Objective: To ensure the assay is accurate, precise, and specific for the intended biomarker.
Key Parameters & Methodology:
| Parameter | Methodology | Acceptance Criteria |
| Specificity/Selectivity | Analysis of blank samples, samples with potential interfering substances, and samples with the analyte. | No significant interference at the retention time or m/z of the analyte. |
| Linearity | Analysis of a series of calibration standards over a defined concentration range. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Analysis of quality control (QC) samples at low, medium, and high concentrations. | Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | Intra- and inter-day analysis of QC samples. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-noise ratio of ≥3. LOQ: The lowest concentration that can be measured with acceptable accuracy and precision. |
| Stability | Evaluation of analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration within ±15% of the initial concentration. |
Methodology Example: Quantification of PGE-M in Urine using LC-MS/MS
-
Sample Preparation: Urine samples are spiked with an internal standard, followed by solid-phase extraction to isolate prostaglandins.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system with a C18 column to separate PGE-M from other components.
-
Mass Spectrometric Detection: The separated PGE-M is detected and quantified using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Clinical Validation
This stage establishes the correlation between the biomarker and the clinical outcome.
Objective: To demonstrate that changes in the biomarker level reflect the therapeutic effect of this compound.
Study Design: A randomized, placebo-controlled clinical trial in patients with rheumatoid arthritis or gout.
Methodology:
-
Patient Population: Recruit patients diagnosed with the target condition (e.g., active rheumatoid arthritis).
-
Treatment Arms: Randomly assign patients to receive this compound, a placebo, or an active comparator.
-
Sample Collection: Collect biological samples (e.g., serum, urine) at baseline and at multiple time points during the treatment period.
-
Biomarker Measurement: Analyze the collected samples for the candidate biomarkers using the analytically validated assays.
-
Clinical Assessment: Concurrently, assess clinical endpoints such as disease activity scores (e.g., DAS28 for rheumatoid arthritis), pain scores, and frequency of gout flares.
-
Statistical Analysis: Correlate the changes in biomarker levels with the changes in clinical endpoints to determine the biomarker's predictive value.
Visualizing Pathways and Workflows
This compound's Mechanism of Action
Caption: Mechanism of Action of this compound.
Biomarker Validation Workflow
Caption: General Workflow for Biomarker Validation.
Logical Relationship for Biomarker Selection
Caption: Rationale for Biomarker Selection for Apazone.
References
- 1. What is the mechanism of Azapropazone? [synapse.patsnap.com]
- 2. What is Azapropazone used for? [synapse.patsnap.com]
- 3. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of prolonged cyclooxygenase-2 inhibition on inflammatory markers and endothelial function in patients with ischemic heart disease and raised C-reactive protein: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers to Predict DMARDs Efficacy and Adverse Effect in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX-2 as a potential biomarker and therapeutic target in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 as a Biomarker with Diagnostic, Therapeutic, Prognostic, and Predictive Relevance in Small Animal Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum urate as a proposed surrogate outcome measure in gout trials: From the OMERACT working group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitohealth.com [mitohealth.com]
- 11. OTC Pain Relievers For Arthritis Pain Treatment [webmd.com]
- 12. nyp.org [nyp.org]
- 13. Options for Treating Early Inflammatory Arthritis [hss.edu]
- 14. arthritis.org [arthritis.org]
- 15. Uric Acid Lowering and Biomarkers of Kidney Damage in CKD Stage 3: A Post Hoc Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uric Acid Lowering and Biomarkers of Kidney Damage in CKD Stage 3: A Post Hoc Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative efficacy and safety of uricosuric agents in the treatment of gout or hyperuricemia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Identification of potential biomarkers of gout through weighted gene correlation network analysis [frontiersin.org]
Apazone Dihydrate Safety Profile: A Comparative Analysis Against Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Apazone dihydrate (azapropazone) against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from publicly available clinical and preclinical studies.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug with analgesic and anti-inflammatory properties. Like other NSAIDs, its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. However, this mechanism also contributes to a range of adverse effects. This guide benchmarks the gastrointestinal, cardiovascular, and renal safety of this compound against other NSAIDs, including ibuprofen, naproxen, and diclofenac. The available data indicates that while this compound may be effective for certain inflammatory conditions, its use is associated with a significantly higher risk of gastrointestinal complications compared to many other NSAIDs. Data on its comparative cardiovascular and renal safety is less definitive, necessitating careful risk-benefit assessment for individual patients.
Data Presentation
Table 1: Comparative Gastrointestinal Safety of this compound and other NSAIDs
| NSAID | Relative Risk of Upper Gastrointestinal Complications (95% CI) | Common Gastrointestinal Side Effects |
| Apazone (Azapropazone) | 18.45 (10.99, 30.97) | Dyspepsia, nausea, vomiting, abdominal pain, ulcers, gastrointestinal bleeding.[1][2] |
| Ketorolac | 11.50 (5.56, 23.78) | Dyspepsia, abdominal pain, nausea, peptic ulcers, GI bleeding. |
| Piroxicam | 7.43 (5.19, 10.63) | Heartburn, stomach pain, nausea, constipation, diarrhea, ulcers, bleeding. |
| Naproxen | 4.10 (3.22, 5.23) | Heartburn, stomach pain, constipation, nausea, ulcers, bleeding.[3] |
| Indomethacin | 4.14 (2.91, 5.90) | Nausea, indigestion, heartburn, headache, dizziness, ulcers, bleeding. |
| Diclofenac | 3.34 (2.79, 3.99) | Abdominal pain, constipation, diarrhea, heartburn, nausea, ulcers, bleeding.[3] |
| Ibuprofen | 1.84 (1.54, 2.20) | Stomach pain, heartburn, nausea, vomiting, gas, constipation, diarrhea, ulcers, bleeding.[2][3] |
| Celecoxib (COX-2 Inhibitor) | 1.45 (1.17, 1.81) | Abdominal pain, diarrhea, dyspepsia, flatulence, nausea. Lower risk of ulcers and bleeding than non-selective NSAIDs.[3] |
Relative risk data is from a meta-analysis of observational studies and represents the risk of upper gastrointestinal complications (e.g., bleeding, perforation) compared to non-users of NSAIDs.
Table 2: Comparative Cardiovascular and Renal Safety of Common NSAIDs (Data on this compound is Limited)
| NSAID | Cardiovascular Risk Profile | Renal Risk Profile |
| Apazone (Azapropazone) | Limited direct comparative clinical data. Preclinical studies suggest potential myocardial cytoprotective effects, but clinical relevance to thrombotic events is unknown.[4][5] | One study indicated that long-term use did not adversely affect renal concentrating ability.[1] However, like other NSAIDs, it carries a potential risk of acute kidney injury. |
| Diclofenac | Associated with a higher risk of cardiovascular events compared to other non-selective NSAIDs.[6] | Can cause acute kidney injury, particularly in at-risk patients.[7] |
| Ibuprofen | Moderate cardiovascular risk, which may be dose-dependent.[6] | Can cause acute kidney injury, especially at high doses or in patients with pre-existing kidney disease.[8] |
| Naproxen | Generally considered to have a more favorable cardiovascular safety profile among non-selective NSAIDs.[6] | Carries a risk of renal adverse events, similar to other NSAIDs. |
| Celecoxib (COX-2 Inhibitor) | Carries a risk of cardiovascular events, particularly at higher doses.[6] | May have a better renal safety profile compared to some non-selective NSAIDs, but the risk of acute kidney injury still exists.[9] |
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary. The following are descriptions of the methodologies used in key cited studies to assess NSAID safety.
Assessment of Gastrointestinal Injury in an Animal Model
-
Objective: To evaluate the gastrointestinal damage potential of an NSAID.
-
Methodology Summary: A common model involves the administration of an NSAID (e.g., diclofenac) to rats for a specified period (e.g., 14 days).[3] Following the treatment period, the animals are euthanized, and their gastrointestinal tracts are examined for lesions, ulcerations, and bleeding. The severity of the damage is often scored based on the number and size of the lesions. Histological analysis of the tissue may also be performed to assess for inflammation and cellular damage.
Clinical Trial Protocol for Assessing Renal Safety
-
Objective: To evaluate the impact of an NSAID on renal function in human subjects.
-
Methodology Summary: A randomized, controlled clinical trial can be designed to assess renal safety.[2][10][11] Participants, who may be healthy volunteers or patients with a specific condition like chronic kidney disease, are randomly assigned to receive either the investigational NSAID or a placebo/comparator drug for a defined duration. Key renal function parameters are monitored at baseline and throughout the study. These parameters typically include serum creatinine, estimated glomerular filtration rate (eGFR), and urine output. The primary endpoint is often the incidence of acute kidney injury (AKI), as defined by standardized criteria such as the Kidney Disease Improving Global Outcomes (KDIGO) guidelines.[10]
In Vitro Assessment of Platelet Aggregation
-
Objective: To determine the effect of an NSAID on platelet function.
-
Methodology Summary: Platelet-rich plasma is prepared from blood samples. The NSAID being tested is added to the platelet-rich plasma at various concentrations. Platelet aggregation is then induced by adding an agonist such as arachidonic acid or collagen. The degree of platelet aggregation is measured using a platelet aggregometer.[12] Inhibition of aggregation by the NSAID provides an indication of its antiplatelet activity.[13][14]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 pathways.
Caption: Workflow for assessing NSAID-induced gastrointestinal toxicity in an animal model.
Caption: Workflow for a clinical trial assessing the renal safety of an NSAID.
References
- 1. Azapropazone and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety of Short-course of NSAIDs in Pediatric Patients With CKD | Clinical Research Trial Listing [centerwatch.com]
- 3. Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardial cytoprotective efficacy of azapropazone in a canine heart model of regional ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the effect of azapropazone on neutrophil migration in regional myocardial ischaemia/reperfusion injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 7. A comparative study pertaining to deleterious effects of diclofenac sodium and meloxicam on kidney tissue in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 10. Safety of Short-course of NSAIDs in Pediatric Patients With CKD | MedPath [trial.medpath.com]
- 11. ClinConnect | Safety of Short-course of NSAIDs in Pediatric Patients [clinconnect.io]
- 12. academic.oup.com [academic.oup.com]
- 13. The Multifaceted Effects of Non-Steroidal and Non-Opioid Anti-Inflammatory and Analgesic Drugs on Platelets: Current Knowledge, Limitations, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of nonsteroidal antiinflammatory drugs on platelet function and systemic hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Apazone Dihydrate's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different studies is paramount. This guide provides a comparative analysis of the reproducibility of Apazone dihydrate's therapeutic effects, drawing upon available data from various laboratories and clinical trials. We examine its anti-inflammatory and uricosuric properties in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs) and standard gout therapies.
Apazone, also known as azapropazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and uricosuric properties. It is primarily used in the treatment of rheumatoid arthritis, osteoarthritis, and gout. The dihydrate form is a common pharmaceutical preparation. This guide synthesizes data from multiple studies to assess the consistency of its reported effects and provides detailed experimental protocols for key assays.
Comparative Efficacy in Rheumatic Conditions
The anti-inflammatory and analgesic effects of Apazone have been evaluated in several clinical trials, often in comparison with other NSAIDs. While direct inter-laboratory reproducibility studies are scarce, a comparative analysis of these trials offers insights into the consistency of its therapeutic window.
Pain Relief in Rheumatoid Arthritis
A consistent observation across different studies is the efficacy of Apazone in reducing pain associated with rheumatoid arthritis.
| Study / Laboratory | Comparator | Dosage | Outcome Measure | Result |
| Grennan et al. | Placebo | 900 mg/day & 1800 mg/day | Pain Relief | Both doses showed a significant antirheumatic effect in terms of pain relief.[1] |
| Kean et al. | Aspirin (3.6 g/day ) | 1200 mg/day | Pain Score | Pain score was significantly improved compared to placebo, with no significant difference from aspirin.[2] |
| Lee et al. | Placebo | 1200 mg/day | Pain Relief | Demonstrated a significant antirheumatic effect in terms of pain relief.[3] |
Morning Stiffness in Rheumatoid Arthritis
The reduction of morning stiffness is another key parameter in assessing the efficacy of NSAIDs in rheumatoid arthritis.
| Study / Laboratory | Comparator | Dosage | Outcome Measure | Result |
| Grennan et al. | Placebo | 1800 mg/day | Morning Stiffness | High dose showed a significant reduction in morning stiffness.[1] |
| Kean et al. | Aspirin (3.6 g/day ) | 1200 mg/day | Morning Stiffness | Morning stiffness was significantly improved compared to placebo, with no significant difference from aspirin.[2] |
| Lee et al. | Placebo | 1200 mg/day | Morning Stiffness | Demonstrated a significant reduction in the duration of morning stiffness.[3] |
Efficacy in Osteoarthritis of the Knee
A double-blind crossover study provides data on Apazone's efficacy in osteoarthritis, allowing for comparison with another commonly used NSAID.
| Study / Laboratory | Comparator | Dosage | Outcome Measure | Result |
| Hingorani, K. | Ibuprofen (1600 mg/day) | 1200 mg/day | Pain Relief & Knee Joint Mobility | Both drugs were more effective than placebo in pain relief. Apazone produced a significant improvement in knee joint mobility over placebo.[4] |
Uricosuric Effects in Gout and Hyperuricemia
Apazone's ability to lower serum uric acid levels is a key feature that distinguishes it from many other NSAIDs and makes it a therapeutic option for gout.
Serum Uric Acid Reduction
Multiple studies have quantified the hypouricemic effect of Apazone, with some comparing it directly to standard gout therapies like allopurinol.
| Study / Laboratory | Comparator | Dosage | Outcome Measure | Result |
| Gibson et al. | Allopurinol | Not specified | Plasma Uric Acid | Allopurinol reduced plasma uric acid more quickly, but at the end of the 3-month study, there was little difference in the hypouricaemic results.[5] |
| Fraser et al. | Indomethacin + Allopurinol | Not specified | Serum Uric Acid | Apazone produced a substantial reduction in serum uric acid levels by day 4 and was superior to indomethacin at day 4 and day 28. From day 28 onwards, allopurinol and Apazone maintained similar reductions.[6] |
| Templeton, J.S. | Allopurinol | Not specified | Serum Uric Acid | Long-term comparison showed similar efficacy in controlling chronic gout and hyperuricaemia.[7] |
| Dieppe et al. | Probenecid | 900-2400 mg/day | Plasma Uric Acid | A graded dose-response was observed, with a mean fall of 31.4% on 900 mg/day to 46% on 2400 mg/day. Probenecid (1 g/day ) showed a greater reduction in plasma uric acid compared to Apazone (1200 mg/day).[8] |
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the mechanism of action of NSAIDs.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Ovine COX-1 and COX-2 are commonly used and are commercially available.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Add TMPD and measure the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Human Whole Blood Assay for COX Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.
Objective: To determine the inhibitory potency of an NSAID on COX-1 and COX-2 activity in human whole blood.
Methodology:
-
Sample Collection: Draw venous blood from healthy volunteers into heparinized tubes.
-
COX-1 Activity (Thromboxane B2 production):
-
Aliquot whole blood into tubes.
-
Allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production.
-
Centrifuge to obtain serum and measure TXB2 levels by ELISA.
-
-
COX-2 Activity (Prostaglandin E2 production):
-
Aliquot whole blood into tubes.
-
Add lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) synthesis.
-
Incubate at 37°C for a specified time (e.g., 24 hours).
-
Centrifuge to obtain plasma and measure PGE2 levels by ELISA.[10]
-
-
Inhibition Assessment:
-
For in vitro assessment, add the test compound to the blood samples before the induction step.
-
For ex vivo assessment, administer the drug to volunteers and collect blood samples at different time points.
-
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition.
Clinical Trial Protocol for Gout Treatment
Objective: To evaluate the efficacy and safety of a urate-lowering therapy in patients with gout.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
-
Patient Population: Patients diagnosed with gout according to established criteria (e.g., ACR/EULAR classification criteria).[11]
-
Intervention: Administration of the investigational drug (e.g., Apazone) at a specified dose and duration.
-
Primary Endpoint: Change in serum uric acid levels from baseline to the end of the study.
-
Secondary Endpoints:
-
Frequency of gout flares.
-
Pain assessment using a visual analog scale (VAS).
-
Tophus size reduction (if applicable).
-
Safety and tolerability assessments.
-
-
Assessments:
-
Serum uric acid levels measured at baseline and regular intervals.
-
Patient-reported outcomes for pain and gout flares.
-
Physical examination for tophi.
-
Monitoring of adverse events.
-
-
Statistical Analysis: Appropriate statistical methods to compare the treatment groups.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental processes involved in the action and evaluation of this compound.
Caption: Mechanism of Action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical therapeutic trial of aspirin and azapropazone in rheumatoid arthritis when prescribed singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical assessment of azapropazone in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of azapropazone and ibuprofen in the treatment of osteoarthrosis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azapropazone--a treatment for hyperuricaemia and gout? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative trial of azapropazone and indomethacin plus allopurinol in acute gout and hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long term comparison of azapropazone with allopurinol in control of chronic gout and hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The uricosuric action of azapropazone: dose-response and comparison with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. tga.gov.au [tga.gov.au]
Safety Operating Guide
Proper Disposal of Apazone Dihydrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For drug development professionals, ensuring that all pharmaceutical waste, including compounds like apazone dihydrate, is handled in compliance with regulatory standards is not just a best practice but a legal and ethical obligation. Improper disposal can lead to environmental contamination and pose risks to public health.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. The central consideration in determining the correct disposal pathway is whether the substance is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).
Hazardous Waste Determination
Before disposing of this compound, a hazardous waste determination must be performed. A waste is considered hazardous if it is either specifically listed by the EPA or if it exhibits one or more of the four characteristics of hazardous waste.[1][2]
1. Check the RCRA Lists (P and U Lists):
The EPA maintains lists of discarded commercial chemical products that are considered hazardous waste.[1][3] These are known as the P-list (for acutely hazardous wastes) and the U-list (for toxic wastes).[4][5] A thorough check of 40 CFR § 261.33 reveals that apazone is not a listed hazardous waste .[6][7]
2. Evaluate the Characteristics of Hazardous Waste:
Even if a waste is not listed, it is still considered hazardous if it exhibits any of the following characteristics[1][2]:
-
Ignitability (D001): This applies to liquids with a flashpoint below 140°F (60°C), flammable solids, and oxidizers.[1][8][9] There is no readily available information to suggest that this compound is ignitable.
-
Corrosivity (D002): This characteristic applies to aqueous wastes with a pH of less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel.[1][9][10] The pH of an this compound solution should be measured to determine if it is corrosive.
-
Reactivity (D003): This includes wastes that are unstable, react violently with water, or can generate toxic gases.[2][10] There is no readily available information to indicate that this compound is reactive.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for certain contaminants to leach into groundwater.[9] A Safety Data Sheet (SDS) for apazone indicates an oral LD50 of 1800 mg/kg in rats, classifying it as "harmful if swallowed" (Acute Toxicity, Category 4). While this indicates a degree of toxicity, it does not automatically classify it as a RCRA toxic hazardous waste without a TCLP analysis.
Based on available data, this compound is not a listed RCRA hazardous waste . However, without specific laboratory testing for the characteristics of ignitability, corrosivity, and reactivity, a definitive determination cannot be made. Therefore, the most conservative and recommended approach is to manage it as a non-hazardous pharmaceutical waste, while remaining vigilant for any signs of the aforementioned hazardous characteristics.
Disposal Procedures
The appropriate disposal procedure depends on the final hazardous waste determination.
If Determined to be RCRA Hazardous Waste:
In the unlikely event that this compound is determined to be a characteristic hazardous waste, it must be managed according to stringent EPA and state regulations.
-
Segregation and Storage: The waste must be accumulated in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and include the specific waste code (e.g., D002 for corrosive waste).
-
Licensed Disposal Vendor: A licensed hazardous waste disposal company must be contracted to transport and dispose of the waste.
-
Documentation: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.
If Determined to be Non-Hazardous Pharmaceutical Waste:
This is the most likely classification for this compound. However, "non-hazardous" does not mean it can be disposed of in the regular trash or down the drain. To protect the environment, specific disposal protocols should be followed.
-
Segregation: Keep this compound waste separate from other chemical and solid waste streams. It should be placed in a designated container for non-hazardous pharmaceutical waste.[11] These containers are often white with blue lids and marked for "incineration only."[12]
-
Incineration: The preferred method for disposing of non-hazardous pharmaceutical waste is incineration at a permitted facility.[11] This method destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Landfilling (Least Preferred): While some states may permit the landfilling of non-hazardous pharmaceutical waste, this is not a recommended practice as it can lead to soil and groundwater contamination.[11]
-
Sewer Disposal (Prohibited): Do not dispose of this compound down the drain. Wastewater treatment facilities are generally not equipped to remove pharmaceutical compounds, which can then be discharged into waterways.
Summary of Disposal Considerations
| Consideration | RCRA Hazardous Waste | Non-Hazardous Pharmaceutical Waste |
| Container | Labeled "Hazardous Waste" with specific waste code | Labeled "Non-Hazardous Pharmaceutical Waste for Incineration" |
| Disposal Method | Transport by a licensed hazardous waste vendor to a permitted treatment, storage, and disposal facility (TSDF) | Incineration at a permitted medical or pharmaceutical waste incineration facility |
| Documentation | Hazardous Waste Manifest | Waste transfer documents as required by the disposal vendor and state regulations |
| Regulatory Oversight | EPA (federal) and state environmental protection agency | State and local regulations |
Experimental Protocols
The determination of hazardous waste characteristics should follow established EPA test methods:
-
Ignitability:
-
Corrosivity:
-
pH measurement using an EPA-approved method.
-
Corrosion rate on steel (NACE Standard TM-01-69).[10]
-
-
Toxicity:
-
Toxicity Characteristic Leaching Procedure (TCLP) (EPA Method 1311).[9]
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Codes [40 CFR 261.33] | Environmental Resource Center [ercweb.com]
- 5. Connection denied by Geolocation [lion.com]
- 6. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. deq.mt.gov [deq.mt.gov]
- 8. pwaste.com [pwaste.com]
- 9. Ignitable, Reactive, Toxic, Corrosive – EHS [ehs.mit.edu]
- 10. umkc.edu [umkc.edu]
- 11. securewaste.net [securewaste.net]
- 12. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Apazone Dihydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Apazone dihydrate, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures is critical to minimize exposure and ensure operational integrity.
While specific safety data for the dihydrate form is limited, the toxicological profile is considered to be comparable to the anhydrous form, Azapropazone. The information presented here is based on the known properties of Azapropazone.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a risk of splashing. |
| Body | Laboratory coat | A fully fastened lab coat is mandatory to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | A respirator should be used when handling the powder outside of a ventilated enclosure or if aerosolization is possible. The type of respirator will depend on the potential exposure concentration. |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Handling :
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the generation of dust. If possible, use a solution rather than the powdered form.
-
If weighing the solid, do so in a ventilated balance enclosure.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
